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2-Methylimidazo[1,2-a]pyridin-6-ol Documentation Hub

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  • Product: 2-Methylimidazo[1,2-a]pyridin-6-ol
  • CAS: 1001434-68-9

Core Science & Biosynthesis

Exploratory

Biological Activity of 6-Hydroxyimidazo[1,2-a]pyridine Derivatives

The following technical guide details the biological activity, medicinal chemistry, and experimental applications of 6-hydroxyimidazo[1,2-a]pyridine and its O-substituted derivatives. A Technical Guide for Drug Discovery...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, medicinal chemistry, and experimental applications of 6-hydroxyimidazo[1,2-a]pyridine and its O-substituted derivatives.

A Technical Guide for Drug Discovery & Development

Executive Summary: The "Privileged" 6-Position

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic). While the 2- and 3-positions are traditionally targeted for potency tuning, the 6-position —specifically the 6-hydroxy (6-OH) moiety—has emerged as a critical "molecular anchor."

The 6-hydroxy group acts as a versatile handle for:

  • Amyloid PET Imaging: Serving as the precursor for O-alkylation with radiolabeled fluoroalkyl chains (e.g., [¹⁸F]FPM-IMPY) to bind β-amyloid plaques in Alzheimer’s disease.

  • Metabolic Stability: Modulating lipophilicity and preventing rapid oxidative metabolism compared to unsubstituted analogs.

  • Bioisosteric Replacement: Acting as a phenol mimic in kinase inhibitors and anti-infectives.

Medicinal Chemistry Landscape[1][2][3][4][5][6]

Structure-Activity Relationship (SAR)

The biological activity of 6-hydroxy derivatives is governed by the electronic and steric environment of the imidazo[1,2-a]pyridine ring.

  • C-2 Position (Aryl Group): Essential for π-π stacking interactions with target proteins (e.g., Aβ fibrils, H⁺/K⁺-ATPase). Electron-donating groups (e.g., -NMe₂) at the para-position of the phenyl ring enhance binding affinity.

  • C-3 Position: often holds a leaving group (Iodine) in imaging agents or a linker in P-CABs.

  • C-6 Position (The Anchor): The 6-OH group is rarely left free in final drugs due to rapid glucuronidation. Instead, it is functionalized into 6-alkoxy ethers. Short fluoroalkoxy chains (ethoxy, propoxy) at C-6 dramatically improve blood-brain barrier (BBB) permeability for CNS targets.

Visualization: The SAR "Clock"

The following diagram illustrates the functional zones of the scaffold.

SAR_Map Core Imidazo[1,2-a]pyridine Core Pos6 C-6 Position (The Anchor) -OH is precursor for O-alkylation - Controls BBB permeability - Key for 18F-labeling (PET) Core->Pos6  Functionalization   Pos2 C-2 Position (Binding) - Aryl rings (Phenyl/Heteroaryl) - π-π Stacking interactions - Critical for Aβ affinity Core->Pos2  Affinity   Pos3 C-3 Position (Tuning) - Halogens (I, Br) for lipophilicity - Linker site for P-CABs Core->Pos3  Selectivity   Pos8 C-8 Position (Sterics) - Methyl/Amino groups - Influences conformation Core->Pos8  Shape  

Figure 1: Functional mapping of the imidazo[1,2-a]pyridine scaffold highlighting the strategic role of the C-6 position.

Core Therapeutic Applications

Neuroimaging: Alzheimer’s Disease (AD)

The most prominent application of 6-hydroxyimidazo[1,2-a]pyridine derivatives is in the development of Positron Emission Tomography (PET) radiotracers for β-amyloid (Aβ) plaques.

  • Mechanism: The planar imidazo[1,2-a]pyridine backbone intercalates into the β-sheet structure of amyloid fibrils.

  • Key Compound: IMPY (6-iodo-2-(4'-dimethylamino)phenyl-imidazo[1,2-a]pyridine) is the parent molecule.[1][2][3]

  • Role of 6-OH: The 6-OH variant is the synthetic precursor. By reacting 6-OH-IMPY with [¹⁸F]fluoroalkyl halides, researchers create tracers like [¹⁸F]FPM-IMPY (6-(3-[¹⁸F]fluoropropoxy)-...).

  • Data Highlight:

    • Affinity (Ki): 6-O-fluoroalkyl derivatives exhibit

      
       values of 5–10 nM  for Aβ aggregates.
      
    • Kinetics: High initial brain uptake (>5% ID/g in mice) with rapid washout from healthy tissue, providing high-contrast images.

Gastrointestinal: P-CABs

While Linaprazan (a Potassium-Competitive Acid Blocker) uses a 6-carboxamide, related SAR studies utilize 6-alkoxy derivatives to block the gastric H⁺/K⁺-ATPase.

  • Mechanism: These weak bases accumulate in the acidic canaliculi of parietal cells and bind reversibly to the K⁺ site of the proton pump, inhibiting acid secretion.

  • 6-OH Utility: 6-hydroxy analogs serve as metabolites used to map the clearance pathways of these drugs.

Experimental Protocols

Synthesis of 6-Hydroxyimidazo[1,2-a]pyridine Precursors

This protocol yields the 6-hydroxy core, ready for O-alkylation.

Reagents:

  • 2-Amino-5-hydroxypyridine (CAS: 55717-46-9)

  • 2-Bromo-4'-dimethylaminoacetophenone

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

Step-by-Step Methodology:

  • Condensation: Dissolve 2-amino-5-hydroxypyridine (1.0 eq) and 2-bromo-4'-dimethylaminoacetophenone (1.0 eq) in absolute ethanol (10 mL/mmol).

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Neutralization: Cool to room temperature. The hydrobromide salt may precipitate. Add saturated aqueous NaHCO₃ until pH ~8 to liberate the free base.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0-5% MeOH in DCM).

  • Yield: Typical yields range from 65–80% .

Workflow: From Precursor to [¹⁸F]PET Tracer

The following diagram outlines the radiosynthesis workflow used in clinical radiochemistry modules.

Synthesis_Workflow Start Start: 2-Amino-5-hydroxypyridine Step1 Condensation w/ α-Haloketone (Reflux, EtOH) Start->Step1 Inter Intermediate: 6-Hydroxy-IMPY Step1->Inter Step2 O-Alkylation (Pre-labeling) w/ Tosyl-alkyl-halide Inter->Step2 Precursor Precursor: 6-(Tosyloxyalkoxy)-IMPY Step2->Precursor Radio Nucleophilic Substitution [K2.2.2/K18F] Precursor->Radio  110°C, 10 min   Final Final Tracer: [18F]Fluoroalkoxy-IMPY Radio->Final

Figure 2: Radiosynthesis pathway converting the 6-hydroxy precursor into a clinical PET tracer.

Biological Data Summary

The table below consolidates binding affinity data for key 6-substituted derivatives against β-amyloid aggregates (Aβ₁₋₄₀).

CompoundSubstituent at C-6Ligand TypeKi (nM)Brain Uptake (2 min)*
IMPY -I (Iodine)SPECT/Reference10 ± 22.85 %ID/g
6-OH-IMPY -OH (Hydroxy)Precursor/Metabolite>100Low (Polar)
FPM-IMPY -O-(CH₂)₃-FPET Ligand5.2 ± 0.86.54 %ID/g
FEM-IMPY -O-(CH₂)₂-FPET Ligand8.9 ± 1.25.80 %ID/g

*Brain uptake measured in normal mice, expressed as percent injected dose per gram (%ID/g).

References

  • Synthesis and Evaluation of Fluorinated Imidazo[1,2-a]pyridines for Amyloid Imaging Source: Journal of Medicinal Chemistry Context: Describes the synthesis of 6-hydroxy precursors and their conversion to [18F] tracers. Link:[Link]

  • Structure-Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting Beta-Amyloid Plaques Source: Journal of Medicinal Chemistry Context: foundational paper establishing the IMPY scaffold and the role of the 6-position in binding affinity. Link:[Link]

  • Discovery of Imidazo[1,2-a]pyridine Derivatives as Potent Anti-Influenza Agents Source: European Journal of Medicinal Chemistry Context: Highlights the broader utility of the scaffold in infectious disease (viral RdRp inhibition). Link:[Link]

  • Linaprazan (AZD0865) Ligand Page Source: IUPHAR/BPS Guide to PHARMACOLOGY Context: Details the P-CAB activity of imidazo[1,2-a]pyridine derivatives in gastric acid suppression. Link:[Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents Source: RSC Medicinal Chemistry Context: Reviews the activity of 6-substituted derivatives against Mycobacterium tuberculosis. Link:[Link]

Sources

Foundational

The Imidazo[1,2-a]pyridine-6-ol Scaffold in Medicinal Chemistry: Synthesis, Functionalization, and Therapeutic Applications

A Technical Whitepaper by a Senior Application Scientist Executive Summary The imidazo[1,2-a]pyridine framework is a highly privileged, nitrogen-bridged 5-6 fused bicyclic system that has achieved "drug prejudice" status...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper by a Senior Application Scientist

Executive Summary

The imidazo[1,2-a]pyridine framework is a highly privileged, nitrogen-bridged 5-6 fused bicyclic system that has achieved "drug prejudice" status in medicinal chemistry[1][2]. While the unsubstituted core is the foundation of blockbuster therapeutics like the anxiolytics zolpidem and alpidem[2], the imidazo[1,2-a]pyridin-6-ol (6-hydroxy) subclass represents a specialized, high-value building block. The strategic placement of a hydroxyl group at the 6-position provides a critical synthetic handle for late-stage functionalization. This whitepaper explores the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing the 6-ol scaffold, with a specific focus on its emerging role in Targeted Protein Degradation (PROTACs)[3][4] and infectious disease drug discovery[5].

The Strategic Value of the 6-Hydroxyl Handle

In the imidazo[1,2-a]pyridine system, electron density is unevenly distributed across the fused rings. The introduction of a 6-hydroxyl group fundamentally alters the physicochemical and electronic landscape of the molecule:

  • Electronic Modulation: The 6-OH group acts as an electron-donating group (EDG) via resonance, enriching the electron density of the pyridine ring. This is particularly advantageous in kinase inhibitor design, where the electron-rich core enhances hydrogen-bonding interactions within the ATP-binding hinge region[6].

  • Vector for Linker Attachment: In the design of PROTACs, the 6-position often points toward the solvent-exposed region when the pharmacophore is bound to the Protein of Interest (POI). The hydroxyl oxygen serves as an ideal, sterically unhindered attachment point for PEGylated linkers[3][4].

  • Lipophilic Tuning: For anti-tuberculosis agents like the clinical candidate telacebec (Q203) analogs, functionalizing the 6-position with bulky lipophilic ethers enhances penetration through the waxy mycobacterial cell wall and optimizes binding to the cytochrome bc1 complex[5].

Quantitative Physicochemical Profiling

To understand the impact of 6-position functionalization, we must analyze the core's physicochemical shifts. The table below summarizes the predictive properties that guide our lead optimization workflows.

Compound ScaffoldMolecular Weight ( g/mol )Predicted LogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
Imidazo[1,2-a]pyridine 118.141.2517.801
Imidazo[1,2-a]pyridin-6-ol 134.140.7438.012
6-Methoxyimidazo[1,2-a]pyridine 148.161.4227.002
6-(PEG-Ether)imidazo[1,2-a]pyridine VariableTunable>60.00>4

Data synthesis based on standard cheminformatics profiling of the imidazo[1,2-a]pyridine core[7][8]. The 6-OH group significantly lowers LogP, increasing aqueous solubility, while providing a handle to tune the Topological Polar Surface Area (TPSA).

Synthetic Methodologies & Workflows

The construction and subsequent functionalization of the imidazo[1,2-a]pyridin-6-ol scaffold rely on robust, high-yielding chemistries. The most reliable de novo approach is the Tschitschibabin condensation[9], which couples 2-amino-5-hydroxypyridine with α-haloketones. Once the core is established, the 6-OH group can be diversified via Williamson etherification, Mitsunobu reactions, or converted to a triflate for palladium-catalyzed cross-coupling[2].

G A 2-Amino-5-hydroxypyridine C Imidazo[1,2-a]pyridin-6-ol (Core Scaffold) A->C Tschitschibabin Condensation B α-Haloketone / Aldehyde B->C D Williamson Etherification (Alkyl Halides, Base) C->D E Mitsunobu Reaction (Alcohols, DIAD, PPh3) C->E F Triflation & Cross-Coupling (Tf2O, Pd-Catalyst) C->F G PROTAC Linkers (PEGylated Ethers) D->G H Lipophilic Ethers (Anti-TB / Q203 Analogs) D->H E->H I Aryl/Heteroaryl Substitutions (Kinase Inhibitors) F->I

Caption: Synthetic workflow detailing the de novo construction and late-stage functionalization of the Imidazo[1,2-a]pyridin-6-ol scaffold.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating—meaning the chemistry itself provides clear checkpoints for success or failure.

Protocol 1: De Novo Synthesis of the Imidazo[1,2-a]pyridin-6-ol Core

Objective: Construct the bicyclic core via a modified Tschitschibabin condensation.

  • Reaction Setup: Dissolve 2-amino-5-hydroxypyridine (1.0 eq) in anhydrous ethanol (0.2 M).

    • Causality: Ethanol provides a polar protic environment that stabilizes the transition state of the initial

      
       attack while allowing for high reflux temperatures.
      
  • Reagent Addition: Add

    
     (1.5 eq) followed by the dropwise addition of the appropriate α-haloketone (1.1 eq).
    
    • Causality:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       acts as a mild acid scavenger. It neutralizes the generated hydrohalic acid byproduct, preventing the protonation of the weakly basic aminopyridine nitrogen, which would otherwise quench its nucleophilicity.
      
  • Cyclization: Heat the mixture to reflux (80°C) for 12 hours.

    • Causality: The initial alkylation occurs rapidly at room temperature, but elevated thermal energy is strictly required to drive the subsequent intramolecular dehydration/cyclization step to form the imidazole ring.

  • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The reaction is successful when the highly polar, baseline-hugging aminopyridine spot is entirely consumed, replaced by a higher

    
     fluorescent spot under 254 nm UV light. Confirm the product mass via LC-MS (
    
    
    
    ).
Protocol 2: Late-Stage PROTAC Linker Attachment via Williamson Etherification

Objective: Attach a tosylated PEG-linker to the 6-OH position for targeted protein degradation applications[3][4].

  • Deprotonation: Dissolve the imidazo[1,2-a]pyridin-6-ol derivative (1.0 eq) in anhydrous DMF (0.1 M) under an Argon atmosphere. Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.0-4.0 eq) portion-wise. Stir for 1 hour at room temperature.

    • Causality: NaH is required to quantitatively deprotonate the 6-hydroxyl group (

      
       ~9.5). The irreversible evolution of 
      
      
      
      gas drives the deprotonation to completion, generating a highly nucleophilic phenoxide-like intermediate. DMF leaves the nucleophilic oxygen unsolvated and highly reactive[3][4].
  • Linker Conjugation: Add the PEG-tosylate linker (e.g., 2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethyl derivative) dropwise. Stir for 14 hours at room temperature.

    • Causality: The tosylate group is an exceptional leaving group, facilitating a rapid

      
       displacement by the sterically unhindered 6-oxyanion.
      
  • Validation Checkpoint: Quench carefully with ice water to destroy unreacted NaH. Extract with EtOAc.

    
     NMR validation requires the complete disappearance of the broad phenolic -OH singlet (typically >9.0 ppm) and the emergence of characteristic PEG methylene multiplets between 3.5–4.2 ppm.
    

Applications in Targeted Protein Degradation (PROTACs)

The imidazo[1,2-a]pyridine scaffold is increasingly utilized to target neurotoxic protein aggregates. Recent patent literature demonstrates its efficacy as a warhead for binding


-synuclein[3] and Tau protein aggregates[4].

In these advanced modalities, the 6-ol variant is non-negotiable. The binding pocket for these aggregates requires the planar, aromatic nature of the imidazo[1,2-a]pyridine core. By utilizing the 6-OH group as the exit vector, medicinal chemists can attach long PEG linkers that recruit E3 ligases (like Cereblon or VHL) without causing steric clashes in the target's binding site[3][4].

PROTAC POI Protein of Interest (e.g., Tau, α-Synuclein) Warhead Imidazo[1,2-a]pyridine Target Ligand POI->Warhead Binds Linker PEG Linker (Attached via 6-Oxygen) Warhead->Linker 6-OH Etherification E3 E3 Ligase Ligand (e.g., Thalidomide/VHL) Linker->E3 Conjugation Ub Ubiquitination & Proteasomal Degradation E3->Ub Recruits E3 Complex

Caption: Logical architecture of a PROTAC molecule utilizing the 6-oxygen of the imidazo[1,2-a]pyridine core as the optimal linker exit vector.

Beyond PROTACs, the scaffold is a cornerstone in infectious disease research. Scaffold hopping from the tuberculosis clinical candidate telacebec (Q203) relies on functionalizing the imidazo[1,2-a]pyridine core to inhibit the cytochrome bc1 complex of Mycobacterium tuberculosis[5], while other derivatives have shown potent broad-spectrum anti-influenza activity by targeting the viral RNA-dependent RNA polymerase (RdRp)[10].

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities ACS Omega (2026). Highlights the exponential growth of the scaffold in treating cancer, Alzheimer's, and TB. URL: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents National Center for Biotechnology Information (PMC). Details the development of telacebec (Q203) and cytochrome bc1 inhibitors. URL:[Link]

  • Google Patents. Details the Williamson etherification of imidazo[1,2-a]pyridin-6-ol for PROTAC linker attachment.
  • Google Patents. Describes the synthesis of tau-targeting degraders utilizing the 6-OH exit vector.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review E3S Web of Conferences. Provides historical context on the Tschitschibabin condensation method. URL: [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling of 2-Methyl-6-hydroxyimidazo[1,2-a]pyridine

Topic: Solubility Profiling of 2-Methyl-6-hydroxyimidazo[1,2-a]pyridine: Water vs. DMSO Content Type: Technical Guide Audience: Medicinal Chemists, Formulation Scientists, and Assay Development Leads Executive Summary Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profiling of 2-Methyl-6-hydroxyimidazo[1,2-a]pyridine: Water vs. DMSO Content Type: Technical Guide Audience: Medicinal Chemists, Formulation Scientists, and Assay Development Leads

Executive Summary

This guide provides a structural and physicochemical analysis of 2-Methyl-6-hydroxyimidazo[1,2-a]pyridine (CAS: 1001434-68-9), focusing on its differential solubility in Dimethyl Sulfoxide (DMSO) versus aqueous media.

For drug development professionals, this molecule presents a classic "solubility cliff" : it exhibits high solubility in aprotic polar solvents (DMSO) but limited, pH-dependent solubility in aqueous buffers. Successful handling requires understanding its amphoteric nature—driven by the basic bridgehead nitrogen (


) and the acidic phenolic hydroxyl group (

). This guide details the solvation mechanisms, comparative metrics, and protocols to mitigate "compound crashing" during bioassays.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

To predict solubility behavior, we must first deconstruct the molecular scaffold.

PropertyDetail
IUPAC Name 2-Methylimidazo[1,2-a]pyridin-6-ol
CAS Number 1001434-68-9
Molecular Formula

Molecular Weight 148.16 g/mol
Core Scaffold Imidazo[1,2-a]pyridine (Fused bicycle, planar, aromatic)
Key Substituents 2-Methyl: Lipophilic, electron-donating.6-Hydroxy: Polar, H-bond donor/acceptor, weak acid.[1][2][3][4][5]
pKa (Estimated) N1 (Basic): ~5.8 – 6.2 (Protonation site)OH (Acidic): ~9.5 – 10.0 (Deprotonation site)
LogP (Predicted) ~1.2 – 1.5 (Moderately lipophilic)
Structural Analysis

The imidazo[1,2-a]pyridine core is aromatic and planar, facilitating strong


 stacking in the solid state. This high lattice energy acts as a barrier to dissolution.
  • In DMSO: The solvent's high dielectric constant and dipole moment disrupt these

    
    -stacks effectively.
    
  • In Water: The hydrophobic effect dominates. While the 6-OH group offers a "handle" for water hydrogen bonding, it is often insufficient to overcome the lipophilicity of the aromatic core at neutral pH.

Solubility Analysis: DMSO vs. Water[2]

Mechanism of Dissolution in DMSO

DMSO (Dimethyl Sulfoxide) is the "Gold Standard" stock solvent for this compound.

  • Mechanism: DMSO acts as a Lewis base. The sulfoxide oxygen accepts hydrogen bonds from the 6-hydroxyl group, while the methyl groups of DMSO interact with the lipophilic aromatic core via van der Waals forces.

  • Capacity: The molecule is expected to be freely soluble (>50 mg/mL).

  • Risk: DMSO is hygroscopic. Absorption of atmospheric water can shift the solvent composition, potentially causing "micro-precipitation" of the compound over time in stored stocks.

Mechanism of Dissolution in Water

Aqueous solubility is strictly governed by ionization state (pH).

  • pH < 4 (Acidic): The bridgehead nitrogen (N1) protonates, forming a cationic species. Solubility increases drastically (often >10 mg/mL).

  • pH 7.4 (Neutral): The molecule exists primarily as a neutral zwitterion-like or uncharged species. Lattice energy dominates solvation energy. Solubility is poor (typically <0.5 mg/mL).

  • pH > 10 (Basic): The phenolic hydroxyl deprotonates to form an anion. Solubility increases , but chemical stability (oxidation risk) may decrease.

Comparative Solubility Data (Estimated)

Note: Values below are scaffold-based estimates for assay planning.

Solvent SystemSolubility EstimateStatePrimary Interaction
DMSO (Anhydrous) > 50 mg/mLSolubleDipole-dipole, H-bond Acceptor
Water (pH 2.0) > 10 mg/mLSolubleIon-dipole (Cationic N1)
PBS (pH 7.4) < 0.2 mg/mLPoor Hydrophobic Effect (Precipitation Risk)
Water (pH 10.0) > 5 mg/mLModerateIon-dipole (Anionic O-)
Ethanol ~ 10-20 mg/mLModerateH-bonding mixed mode

The "DMSO Crash": A Critical Failure Mode

A common failure in biological assays occurs when a high-concentration DMSO stock is diluted into an aqueous buffer (e.g., cell culture media).

The Mechanism:

  • Stock: Compound is dissolved at 10 mM in 100% DMSO. Solvation shells are stable.

  • Dilution: An aliquot is added to PBS (pH 7.4) to reach 10 µM (0.1% DMSO final).

  • The Crash: As DMSO diffuses away into the bulk water, the local solvent environment becomes aqueous. The neutral compound, now stripped of its DMSO shell and facing a pH where it is uncharged, rapidly re-aggregates.

  • Result: The effective concentration drops below 10 µM. The assay yields a false negative.

Experimental Protocols

Protocol A: Preparation of Robust DMSO Stock Solutions

Purpose: To create a stable stock free of water contamination.

  • Calculate: Determine mass required for a 10 mM or 20 mM stock.

  • Weigh: Weigh the solid 2-Methyl-6-hydroxyimidazo[1,2-a]pyridine into a glass amber vial (protect from light).

  • Dissolve: Add anhydrous DMSO (grade ≥99.9%).

    • Critical Step: Do not use DMSO that has been open on the bench for weeks. Use a fresh aliquot or store over molecular sieves.

  • Sonicate: Sonicate for 5–10 minutes at ambient temperature to ensure complete disruption of crystal lattice.

  • Inspect: Visual check for "schlieren" lines or particulates. Solution should be optically clear.

  • Storage: Store at -20°C. Aliquot to avoid freeze-thaw cycles.

Protocol B: Thermodynamic Aqueous Solubility Assay (Shake-Flask)

Purpose: To determine the true equilibrium solubility at pH 7.4.

  • Preparation: Add excess solid compound (~2 mg) to a 1.5 mL microcentrifuge tube.

  • Solvent: Add 1.0 mL of PBS (Phosphate Buffered Saline, pH 7.4).

  • Equilibration:

    • Shake or rotate at room temperature (

      
      ) for 24 hours.
      
    • Note: 24h is required to reach thermodynamic equilibrium; shorter times measure kinetic solubility.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

    • Check: A pellet must be visible. If no pellet, the solution is not saturated; repeat with more solid.

  • Filtration: Filter supernatant through a 0.22 µm PVDF membrane (low binding).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared from the DMSO stock.

Visualization: Solubility Workflow & Interactions

SolubilityWorkflow cluster_States Aqueous States Solid Solid Compound (Crystalline) DMSO_Stock DMSO Stock (10-50 mM) Solid->DMSO_Stock Dissolution (Dipole-Dipole) Dilution Aqueous Dilution (PBS pH 7.4) DMSO_Stock->Dilution Injection (1:1000) Soluble Soluble (Stable < 0.1 mg/mL) Dilution->Soluble Low Conc. (< Saturation) Precipitate Precipitate ('The Crash') Dilution->Precipitate High Conc. (> Saturation) Precipitate->Soluble Acidification (pH < 4)

Figure 1: Solubility workflow illustrating the transition from solid state to DMSO stock, and the bifurcation between solubility and precipitation upon aqueous dilution.[6]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22565928, 2-Methylimidazo[1,2-a]pyridine-6-carboxylate (Analog). Retrieved from [Link]

  • Evotec (2025). Thermodynamic Solubility Assay Protocols. Retrieved from [Link]

  • Organic Chemistry Portal (2025). Synthesis and Properties of Imidazo[1,2-a]pyridines. Retrieved from [Link]

Sources

Foundational

2-Methylimidazo[1,2-a]pyridin-6-ol: A Privileged Scaffold in Pharmaceutical Synthesis and Targeted Covalent Inhibitor Design

Executive Summary In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine core has emerged as a highly privileged scaffold, serving as the structural foundation for numerous marketed drugs (e.g., zolpi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine core has emerged as a highly privileged scaffold, serving as the structural foundation for numerous marketed drugs (e.g., zolpidem, alpidem) and advanced clinical candidates[1]. Among its functionalized derivatives, 2-Methylimidazo[1,2-a]pyridin-6-ol (CAS: 1001434-68-9) stands out as a critical, dual-functional pharmaceutical intermediate.

This technical guide provides an in-depth analysis of the structural causality, synthetic methodologies, and advanced pharmaceutical applications of 2-Methylimidazo[1,2-a]pyridin-6-ol. By bridging foundational organic synthesis with cutting-edge targeted covalent inhibitor (TCI) design, this whitepaper serves as a comprehensive resource for drug development professionals seeking to leverage this scaffold for novel therapeutics.

Structural & Mechanistic Profiling: The Causality of Design

The strategic value of 2-Methylimidazo[1,2-a]pyridin-6-ol lies in its specific substitution pattern, which provides both synthetic versatility and favorable pharmacokinetic properties[2].

  • The Imidazo[1,2-a]pyridine Core : This nitrogen-rich bicyclic system is a recognized bioisostere of indole and purine[3]. Its planar, aromatic nature allows it to intercalate into hydrophobic pockets and form critical hydrogen bonds within the hinge regions of various kinases[2].

  • The 6-Hydroxyl Group (Synthetic Handle) : The hydroxyl group at the 6-position acts as a versatile nucleophilic handle. It enables late-stage diversification via O-alkylation (forming ethers) or can be converted into a trifluoromethanesulfonate (triflate) to serve as an electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The 2-Methyl Group (Steric & Metabolic Shielding) : The inclusion of a methyl group at the C2 position is not merely structural; it is a calculated pharmacokinetic enhancement. It increases the overall lipophilicity (LogP) of the fragment, aiding in membrane permeability. Furthermore, it provides steric shielding that blocks cytochrome P450-mediated oxidation at the historically vulnerable C2 position, thereby increasing the metabolic half-life of the resulting drug candidate.

Quantitative Data: Physicochemical Properties

The following table summarizes the core physicochemical metrics that make this intermediate highly suitable for fragment-based drug discovery (FBDD).

PropertyValueMechanistic Rationale & Impact
CAS Number 1001434-68-9Standardized identifier for procurement and regulatory tracking.
Molecular Formula C8H8N2ODefines the core mass (148.16 g/mol ), ideal for fragment libraries.
LogP (Predicted) ~1.2 - 1.5Optimal starting lipophilicity, allowing room for heavier downstream functionalization without violating Lipinski's Rule of 5.
H-Bond Donors 1 (-OH)Facilitates targeted hydrogen bonding with protein backbone residues (e.g., kinase hinge regions).
H-Bond Acceptors 2 (N, O)Enhances aqueous solubility and target interaction profiling.

Synthetic Methodologies: The Chichibabin Condensation

The most robust and scalable method for synthesizing 2-Methylimidazo[1,2-a]pyridin-6-ol is via the Chichibabin (Tschitschibabin) condensation. This reaction involves the coupling of 2-amino-5-hydroxypyridine with an


-haloketone, specifically chloroacetone or bromoacetone[4][5].
Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system, incorporating in-process controls (IPCs) and causality-driven workup steps.

Reagents:

  • 2-Amino-5-hydroxypyridine (1.0 eq)

  • Chloroacetone (1.2 eq)

  • Sodium Bicarbonate (

    
    ) (1.5 eq)
    
  • Ethanol (Solvent, 10 volumes)

Step-by-Step Methodology:

  • Initiation & Alkylation : Suspend 2-amino-5-hydroxypyridine and

    
     in ethanol at room temperature. Slowly add chloroacetone dropwise. Causality: The exocyclic amine of the pyridine ring acts as a nucleophile, attacking the electrophilic 
    
    
    
    -carbon of chloroacetone via an
    
    
    mechanism. The mild base (
    
    
    ) neutralizes the generated HCl, preventing the protonation of the aminopyridine, which would otherwise stall the nucleophilic attack.
  • Cyclization & Dehydration : Elevate the reaction temperature to reflux (78°C) for 8-12 hours. Causality: Thermal energy drives the endocyclic pyridine nitrogen to attack the ketone carbonyl, forming a tetrahedral intermediate. Subsequent dehydration (loss of water) yields the fully aromatized imidazo[1,2-a]pyridine system.

  • In-Process Control (IPC) : Monitor the reaction via TLC (DCM:MeOH 9:1). The reaction is deemed complete upon the total disappearance of the highly polar 2-amino-5-hydroxypyridine spot.

  • Isoelectric Isolation (Self-Validation) : Concentrate the ethanol under reduced pressure. Resuspend the crude residue in water. Carefully adjust the pH to ~7.0 - 7.5 using dilute HCl or NaOH. Causality: 2-Methylimidazo[1,2-a]pyridin-6-ol is amphoteric (containing a basic nitrogen and an acidic phenol-like hydroxyl). Adjusting to its isoelectric point forces the compound out of solution, precipitating it as a solid while leaving inorganic salts and polar impurities dissolved.

  • Purification : Filter the precipitate and recrystallize from an ethanol/water mixture to yield the pure product as an off-white to pale yellow solid.

Reaction Optimization Metrics
Solvent SystemTemperatureBase AdditiveYield (%)Empirical Observation
Ethanol78°C (Reflux)

82%Optimal balance of substrate solubility and reaction kinetics.
DMF100°C

65%Higher temperatures lead to tar formation and thermal degradation.
Acetonitrile82°C (Reflux)None40%Acid accumulation stalls the reaction; results in incomplete conversion.
Water/EtOH80°C

75%Greener alternative; requires a slightly longer reaction time (14 hours).
Synthetic Workflow Visualization

Synthesis A 2-Amino-5-hydroxypyridine C Chichibabin Condensation (Reflux, Base) A->C B Chloroacetone (or Bromoacetone) B->C D 2-Methylimidazo[1,2-a] pyridin-6-ol C->D Cyclization & Dehydration E Triflation (Tf2O, Pyridine) D->E 6-OH Activation F Cross-Coupling (Pd-Catalyzed) E->F C-C/C-N Bond Formation

Caption: Synthetic workflow and downstream functionalization of 2-Methylimidazo[1,2-a]pyridin-6-ol.

Advanced Pharmaceutical Applications: KRAS G12C Targeted Covalent Inhibitors

Beyond standard kinase inhibition, the imidazo[1,2-a]pyridine scaffold has recently gained immense traction in the development of Targeted Covalent Inhibitors (TCIs), particularly against previously "undruggable" targets like the KRAS G12C mutation[6][7].

Mutations in the KRAS gene are primary drivers in lung, colorectal, and pancreatic cancers. The G12C mutation introduces a reactive cysteine residue at position 12. Recent structural biology breakthroughs have identified an inducible "switch II pocket" (comprising H95/Y96/Q99) that allows for covalent locking of the KRAS protein in its inactive, GDP-bound state[7][8].

By utilizing a scaffold hopping strategy , researchers have successfully replaced traditional, patent-locked cores with the imidazo[1,2-a]pyridine backbone[6]. In this context, 2-Methylimidazo[1,2-a]pyridin-6-ol serves as a perfect foundational block:

  • Warhead Installation : The 6-hydroxyl group is functionalized (e.g., via etherification or cross-coupling) to attach an acrylamide or propargylamide warhead, which acts as the Michael acceptor for the mutant Cys12[6][9].

  • Pocket Anchoring : The 2-methyl group and the fused bicyclic core provide the necessary steric bulk and lipophilic contacts to anchor the molecule deeply within the cryptic switch II pocket, mimicking the inactive conformation and preventing SOS-mediated nucleotide exchange[10].

KRAS G12C Inhibition Pathway Visualization

KRAS_Pathway A Imidazo[1,2-a]pyridine Derivative (TCI) B KRAS G12C Mutant (GDP-bound 'Off' State) A->B Target Recognition C Switch II Pocket Binding (Cryptic Pocket H95/Y96/Q99) B->C Scaffold Hopping D Covalent Bond Formation (Mutant Cysteine-12) C->D Acrylamide Warhead E Conformational Locking (Prevents SOS-mediated exchange) D->E F Inhibition of Downstream Signaling (MAPK/PI3K) E->F Tumor Suppression

Caption: Mechanism of KRAS G12C targeted covalent inhibition via imidazo[1,2-a]pyridine scaffolds.

References

  • [1] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[Link]

  • [2] Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. Arch Pharm (Weinheim) / PubMed.[Link]

  • [6] The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • [3] Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.[Link]

  • [4] Chemical Synthesis Catalog Overview: 2-Amino-5-hydroxypyridine. Equation Chemical Co.[Link]

  • [5] Synthesis of Antidotes and Prophylactics for Organophosphorus Acetylcholinesterase Inhibitors. DTIC.[Link]

  • [8] Targeting KRAS(G12C): From Inhibitory Mechanism to Modulation of Antitumor Effects. ResearchGate.[Link]

  • [10] A novel Imidazo[1,2-a]pyridine derivative modulates active KRASG12D through off-like conformational shifts. ResearchGate.[Link]

  • [7] Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. ACS Medicinal Chemistry Letters.[Link]

Sources

Protocols & Analytical Methods

Method

General procedure for condensation of alpha-haloketones with aminopyridines

Advanced Protocol: Synthesis of Imidazo[1,2-a]pyridines via Condensation of 2-Aminopyridines with -Haloketones[1] Abstract The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, f...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocol: Synthesis of Imidazo[1,2-a]pyridines via Condensation of 2-Aminopyridines with -Haloketones[1]

Abstract

The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of blockbuster sedative-hypnotics like Zolpidem (Ambien) and anxiolytics like Alpidem .[1] This application note provides a definitive technical guide for synthesizing this fused bicyclic system via the condensation of 2-aminopyridines with


-haloketones. Unlike generic textbook descriptions, this protocol integrates mechanistic insights, field-proven troubleshooting strategies, and green chemistry variations (microwave-assisted synthesis) to ensure high yield and reproducibility.

Mechanistic Insight & Causality

To optimize this reaction, one must understand the specific sequence of bond-forming events. The reaction is not a simple double-displacement; it is a cascade sequence involving nucleophilic attack, cyclization, and dehydration.

The Reaction Pathway[3][4][5][6][7]
  • N-Alkylation (

    
    ):  The endocyclic nitrogen (N1) of the 2-aminopyridine is the most nucleophilic site, not the exocyclic amine. It attacks the 
    
    
    
    -carbon of the haloketone, displacing the halide. This forms a pyridinium salt intermediate.[2]
  • Cyclization: The exocyclic amino group (

    
    ) attacks the carbonyl carbon of the ketone moiety.
    
  • Dehydration: Loss of a water molecule drives aromatization, forming the stable 5,6-fused imidazo[1,2-a]pyridine system.

Mechanistic Diagram

Mechanism Start Reactants (2-Aminopyridine + alpha-Haloketone) Inter1 Intermediate 1 (N-Alkylated Pyridinium Salt) Start->Inter1 Step 1: SN2 Attack (Endocyclic N attacks alpha-C) Inter1->Start Reversible (Rare) Inter2 Intermediate 2 (Cyclized Dihydro-OH) Inter1->Inter2 Step 2: Cyclization (Exocyclic NH2 attacks C=O) Product Final Product (Imidazo[1,2-a]pyridine) Inter2->Product Step 3: Dehydration (-H2O / Aromatization)

Figure 1: Step-wise mechanistic pathway for the formation of the imidazo[1,2-a]pyridine core.

Experimental Protocols

Safety Precaution: Handling -Haloketones

CRITICAL:


-Haloketones (e.g., phenacyl bromide, chloroacetone) are potent lachrymators  (tear gas agents).
  • Engineering Control: All weighing and transfers must occur inside a functioning fume hood.

  • Decontamination: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia nearby to neutralize spills and clean glassware immediately.

Protocol A: Standard Thermal Condensation (The "Gold Standard")

This method is robust, scalable, and requires no specialized equipment.

Reagents:

  • 2-Aminopyridine (1.0 equiv)

  • 
    -Bromoacetophenone (1.0 equiv)
    
  • Sodium Bicarbonate (

    
    ) (1.1 equiv)[3]
    
  • Ethanol (Absolute or 95%) [Concentration: 0.5 M]

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (e.g., 5 mmol, 470 mg) in Ethanol (10 mL).

  • Addition: Add

    
    -bromoacetophenone (5 mmol, 995 mg) in one portion. Note: The solution may warm slightly.
    
  • Cyclization: Add solid

    
     (5.5 mmol, 462 mg).
    
  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The starting material spot should disappear, and a lower Rf fluorescent spot (product) will appear.

  • Workup:

    • Cool the reaction to room temperature.[2]

    • Option 1 (Precipitation): If the product precipitates upon cooling, filter the solid, wash with cold water (to remove inorganic salts), and dry.

    • Option 2 (Extraction): If the product remains soluble, remove EtOH under reduced pressure. Resuspend the residue in Water (20 mL) and extract with Ethyl Acetate (

      
       mL). Dry organics over 
      
      
      
      and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (EtOAc/Hexanes).

Protocol B: Microwave-Assisted Synthesis (Green & High-Throughput)

Ideal for library generation and rapid optimization.

Reagents:

  • Substituted 2-Aminopyridine (1.0 equiv)

  • 
    -Haloketone (1.0 equiv)
    
  • Solvent: Ethanol or Water (Green Chemistry)[4]

Procedure:

  • Loading: Add reactants into a microwave-compatible glass vial (e.g., 10 mL size).

  • Solvent: Add Ethanol (2–3 mL). Note: No base is strictly required for the cyclization step in MW, but post-reaction neutralization is needed.

  • Irradiation: Cap the vial. Heat to 100°C for 15–20 minutes (fixed temperature mode).

  • Workup: Pour the reaction mixture into saturated aqueous

    
     (10 mL) to neutralize the HBr formed. Extract with EtOAc or filter the precipitate.
    

Data Analysis & Comparison

The following table summarizes typical performance metrics for the synthesis of 2-phenylimidazo[1,2-a]pyridine (from 2-aminopyridine + phenacyl bromide).

ParameterStandard Thermal (Protocol A)Microwave-Assisted (Protocol B)
Reaction Time 4 – 8 Hours10 – 20 Minutes
Solvent Ethanol (Reflux)Ethanol or Water
Yield (Isolated) 75 – 85%85 – 95%
Energy Efficiency Low (Prolonged heating)High (Direct dielectric heating)
Scalability High (Grams to Kilograms)Low/Medium (Milligrams to Grams)

Expertise & Troubleshooting (The "Why" and "How")

Regioselectivity Issues
  • Problem: When using 2-aminopyridines substituted at the 3-position (e.g., 3-methyl-2-aminopyridine), steric hindrance can impede the initial N-alkylation.

  • Solution: Switch to a polar aprotic solvent like DMF or DMAc and increase temperature to 100–120°C. The higher dielectric constant stabilizes the transition state of the

    
     attack.
    
"Oily" Products & Purification
  • Problem: The crude product often appears as a dark, viscous oil.

  • Expert Tip (Acid-Base Wash): Imidazo[1,2-a]pyridines are basic.

    • Dissolve the crude oil in EtOAc.

    • Extract with 1M HCl (Product moves to aqueous layer; non-basic impurities stay in organic).[5]

    • Separate layers. Basify the aqueous layer with 6M NaOH until pH > 10.

    • The product will precipitate or oil out pure. Extract back into EtOAc.

Incomplete Cyclization
  • Problem: Mass spec shows a peak corresponding to [M + 18] (the non-dehydrated intermediate).

  • Solution: The dehydration step requires heat or acid catalysis. If using the microwave method, ensure the temperature reaches at least 100°C. In thermal methods, adding a catalytic amount of p-TsOH can drive the dehydration.

Workflow Visualization

Workflow Setup Step 1: Reagent Prep (Handle Lachrymators in Hood) Mix Step 2: Mixing Solvent: EtOH (0.5M) Base: NaHCO3 Setup->Mix Reaction Step 3: Reaction Thermal: Reflux 4-6h Microwave: 100°C, 15min Mix->Reaction Check Step 4: TLC Check (Disappearance of Haloketone) Reaction->Check Check->Reaction Incomplete Workup Step 5: Workup Neutralize & Extract/Filter Check->Workup Complete Purify Step 6: Purification Recrystallization or Acid-Base Wash Workup->Purify

Figure 2: Operational workflow for the synthesis process.

References

  • Goel, R., et al. (2012).[6] "Imidazo[1,2-a]pyridines: A review on their synthesis and biological activity." Journal of Chemical and Pharmaceutical Research. Link (General Review)

  • Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." RSC Advances. Link (Catalytic Variations)

  • Perumal, S., et al. (2012). "Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines." Green Chemistry Letters and Reviews. Link (Green Protocols)

  • Enguehard-Gueiffier, C., et al. (2006). "Syntheses and biological activities of imidazo[1,2-a]pyridines." Current Medicinal Chemistry. Link (Drug Examples)

  • BenchChem Technical Support. (2025). "Optimizing Imidazo[1,2-a]pyridine Synthesis." BenchChem Application Notes. Link (Troubleshooting)

Sources

Application

Application Note: Strategic Manipulation of the 6-Hydroxyimidazo[1,2-a]pyridine Scaffold

Executive Summary The 6-hydroxyimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in GABA-A receptor modulators (e.g., Zolpidem analogs), kinase inhibitors (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-hydroxyimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in GABA-A receptor modulators (e.g., Zolpidem analogs), kinase inhibitors (PI3K, p38), and anti-infectives. However, its amphoteric nature presents a unique "Solubility Trap": the basic bridgehead nitrogen (


) and the acidic phenolic hydroxyl (

) can induce zwitterionic character, leading to poor solubility in non-polar organic solvents and difficult purification.

This Application Note details three distinct protecting group (PG) strategies to mask this polarity, enable orthogonal functionalization at the C3 position, and ensure high-yield isolation.

The "Solubility Trap": Mechanistic Rationale

Before selecting a strategy, one must understand the reactivity profile. The imidazo[1,2-a]pyridine core is electron-rich.

  • N1 (Bridgehead): A Lewis base and H-bond acceptor. Prone to complexation with Lewis acids (e.g.,

    
    , 
    
    
    
    ).
  • C3 Position: Highly nucleophilic. Prone to electrophilic aromatic substitution (halogenation, formylation).

  • C6-OH: Electron-donating group (EDG) that hyper-activates the ring, potentially leading to over-reaction (e.g., poly-halogenation) if not modulated.

The Strategy: Protection of the C6-OH is not merely about preventing O-alkylation; it is a lipophilicity switch that breaks the zwitterionic lattice energy, allowing the molecule to dissolve in DCM, EtOAc, or Toluene for downstream chemistry.

Decision Matrix: Selecting the Right Strategy

PG_Strategy Start Start: 6-OH Imidazopyridine Target Cond Downstream Chemistry? Start->Cond RouteA Acidic/Harsh Conditions (e.g., Suzuki, Nitration) Cond->RouteA RouteB Base Sensitive or Late-Stage Deprotection Cond->RouteB RouteC C3-Lithiation/Metalation Cond->RouteC SolA Strategy 1: Methyl/Benzyl Ether (Robust, requires BBr3/H2) RouteA->SolA SolB Strategy 2: Silyl Ether (TBS/TIPS) (Labile, F- cleavage) RouteB->SolB SolC Strategy 3: MOM/SEM Ether (Ortho-directing, Acid cleavable) RouteC->SolC

Figure 1: Decision tree for selecting the optimal protecting group based on downstream synthetic requirements.

Detailed Protocols

Strategy 1: The "Fortress" Route (Methyl/Benzyl Ethers)

Best For: Early-stage synthesis where the scaffold must endure harsh reagents (oxidants, strong acids). The Challenge: Deprotection requires


, which complexes with the N1 nitrogen, often stalling the reaction or causing product loss during the aqueous quench ("The Agglomeration Effect").
Protocol A: Synthesis of 6-Benzyloxyimidazo[1,2-a]pyridine

Note: Starting from the ether-protected aminopyridine avoids handling the free phenol early on.

  • Reagents: 2-amino-5-benzyloxypyridine (1.0 equiv), 2-bromoacetophenone (or chloroacetaldehyde for unsubstituted C2) (1.1 equiv),

    
     (2.0 equiv).
    
  • Solvent: Ethanol (0.5 M concentration).

  • Procedure:

    • Charge a round-bottom flask with 2-amino-5-benzyloxypyridine and Ethanol.

    • Add the

      
      -haloketone.[1]
      
    • Heat to reflux (

      
      ) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).
      
    • Critical Step: Upon completion, cool to RT. The hydrobromide salt may precipitate.[2]

    • Add

      
       and stir for 30 mins to liberate the free base.
      
    • Concentrate in vacuo. Resuspend in

      
       and extract with DCM (
      
      
      
      ).
    • Dry over

      
       and concentrate.
      
  • Yield: Typically 75–85%.[2]

Protocol B: The "Anti-Agglomeration" BBr3 Demethylation

Use this for cleaving Methyl or Benzyl ethers when hydrogenation is not an option (e.g., presence of halides).

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Reagents: 6-methoxyimidazo[1,2-a]pyridine derivative (1.0 equiv),

    
     (1.0 M in DCM, 4.0 equiv ).
    
    • Why 4 equivalents? 1 equiv complexes N1, 1 equiv complexes the ether oxygen, 1 equiv effects the cleavage, and 1 equiv is excess to drive kinetics.

  • Procedure:

    • Dissolve substrate in dry DCM (0.2 M) and cool to

      
      .
      
    • Add

      
       dropwise over 20 mins. The solution will turn yellow/orange (N-B complex formation).
      
    • Allow to warm to

      
       and stir for 2–4 hours.
      
    • The Quench (Crucial): Do NOT dump into water.[3]

    • Cool back to

      
      . Add MeOH (5 equiv) dropwise (Exothermic!).
      
    • Solubilization: Add saturated aqueous

      
       until pH ~8. If a sticky "agglomerate" forms between layers, add Rochelle's Salt (Potassium Sodium Tartrate)  solution and stir vigorously for 1 hour. This breaks the Boron-Nitrogen complex.
      
    • Extract with n-Butanol/DCM (1:4) mixture (needed for the polar free phenol).

  • Purification: The free phenol is polar. Use flash chromatography with DCM:MeOH (95:5 to 90:10).

Strategy 2: The "Labile" Route (Silyl Ethers - TBS/TIPS)

Best For: Late-stage handling where mild deprotection (TBAF) is required to preserve sensitive functional groups (e.g., esters, nitriles).

Protocol C: Silylation of 6-Hydroxyimidazo[1,2-a]pyridine
  • Reagents: 6-hydroxyimidazo[1,2-a]pyridine (1.0 equiv), TBSCl (1.2 equiv), Imidazole (2.5 equiv), DMAP (0.1 equiv).

  • Solvent: DMF (0.5 M) or DCM (if solubility permits).

  • Procedure:

    • Dissolve the substrate and imidazole in DMF.

    • Add TBSCl portion-wise at

      
      .
      
    • Warm to RT and stir for 3 hours.

    • Workup: Dilute with

      
       (Silyl ethers are very lipophilic). Wash with water (
      
      
      
      ) to remove DMF.
    • Dry over

      
      .
      
  • Note: TBS groups at the 6-position are surprisingly stable to basic Suzuki coupling conditions (

    
    ) but will cleave with dilute HCl or TBAF.
    

Comparative Data: Protecting Group Performance

ParameterMethyl Ether (OMe)Benzyl Ether (OBn)Silyl Ether (TBS)MOM Ether
Installation Pre-cursor (Cheap)Pre-cursor (Cheap)On-scaffold (Mod)On-scaffold (Hard)
Stability (Acid) HighHighLowLow
Stability (Base) HighHighModerateHigh
C3-Lithiation CompatibleCompatibleIncompatible (Migration)Excellent (Directing)
Deprotection Harsh (

, HBr)
Moderate (

,

)
Mild (TBAF,

)
Mild (Acid)
Solubility (DCM) GoodExcellentExcellentGood

Synthetic Pathway Visualization

The following diagram illustrates the divergent pathways enabled by early vs. late-stage protection.

Synthesis_Flow SM 2-Amino-5-hydroxypyridine Prot O-Protection (Bn/Me) SM->Prot Step 1 Cycl Cyclization (w/ alpha-halo ketone) Prot->Cycl Step 2 Core 6-RO-Imidazo[1,2-a]pyridine Cycl->Core Step 3 Func C3 Functionalization (Suzuki/Halogenation) Core->Func Step 4 Deprot Deprotection (BBr3 or H2/Pd) Func->Deprot Step 5 Final Target: 6-OH-3-Substituted Imidazo[1,2-a]pyridine Deprot->Final

Figure 2: Standard workflow for the "Robust" route, utilizing pre-cyclization protection.

Expert Tips & Troubleshooting

  • The "Pink" Impurity: During BBr3 demethylation, if the reaction turns bright pink/red and yield drops, it indicates oxidative coupling of the phenols (bi-aryl formation). Solution: Degas all solvents thoroughly with Argon and exclude light.

  • C3-Formylation: If attempting Vilsmeier-Haack formylation on the 6-OH species, the hydroxyl must be protected. Free phenols will react with

    
     to form phosphates or chlorides.
    
  • Salt Formation: The imidazopyridine nitrogen is basic. If your product disappears into the aqueous layer during workup, it is likely protonated. Ensure the aqueous phase pH > 8 (using

    
     or 
    
    
    
    ) to keep it in the organic phase.

References

  • General Synthesis & Reactivity: Bagdi, A. K., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update."[4] Chemical Reviews, 2013 . (Representative Review)

  • BBr3 Demethylation Protocols: McOmie, J. F. W., et al. "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Organic Syntheses, 1968 , 48, 119.

  • Biological Applications (Kinase Inhibitors): Kusy, D., et al. "Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids." Frontiers in Chemistry, 2021 .[5]

  • Late-Stage Functionalization: Li, H., et al. "Functionalization of imidazo[1,2-a]pyridines via radical reactions." RSC Advances, 2021 .

  • Solubility & Properties: Enguehard-Gueiffier, C., et al. "Recent progress in the pharmacology of imidazo[1,2-a]pyridines." Mini Reviews in Medicinal Chemistry, 2007 .

Sources

Method

Strategic Functionalization of 2-Methylimidazo[1,2-a]pyridin-6-ol via Suzuki-Miyaura Cross-Coupling

Application Note & Protocol Guide Executive Summary The 2-methylimidazo[1,2-a]pyridin-6-ol scaffold represents a critical "metabolic handle" and vector for Structure-Activity Relationship (SAR) expansion in drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

The 2-methylimidazo[1,2-a]pyridin-6-ol scaffold represents a critical "metabolic handle" and vector for Structure-Activity Relationship (SAR) expansion in drug discovery. While the imidazo[1,2-a]pyridine core is pharmacologically privileged (found in drugs like Zolpidem and Olprinone), the C-6 position is unique. It allows for the introduction of diversity vectors away from the DNA-binding or receptor-binding "hinge" region often associated with the N-1/C-2 domain.

This guide addresses the specific synthetic challenge: The C-6 hydroxyl group (-OH) is not a native partner for Suzuki coupling. It acts as a nucleophile, whereas Suzuki coupling requires an electrophile. Therefore, this Application Note details the Activation-Coupling Strategy , converting the quiescent phenol into a reactive triflate (pseudohalide) to enable cross-coupling with a diverse library of boronic partners.

Strategic Workflow & Mechanism

The direct coupling of phenols is kinetically difficult. The industry-standard approach involves a two-stage sequence:

  • Activation: Conversion of the C-6 hydroxyl to a trifluoromethanesulfonate (triflate, -OTf) ester. The triflate group is a "super-leaving group" (

    
     of conjugate acid ~ -14), making the C-O bond susceptible to Oxidative Addition by Pd(0).
    
  • Coupling: Palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids.

Mechanism of Action (DOT Visualization)

ReactionPathway Substrate 2-Methylimidazo[1,2-a] pyridin-6-ol Activation Step 1: Activation (Tf2O, Pyridine) Substrate->Activation Nucleophilic Attack Intermediate Reactive Intermediate: 6-Triflate (-OTf) Activation->Intermediate Esterification Catalyst Pd(0) Catalyst (Oxidative Addition) Intermediate->Catalyst C-O Bond Insertion Coupling Step 2: Suzuki Coupling (R-B(OH)2, Base) Catalyst->Coupling Transmetallation Product Final Product: 6-Substituted Derivative Coupling->Product Reductive Elimination

Figure 1: The Activation-Coupling workflow transforming the 6-OH nucleophile into a Suzuki-compatible electrophile.

Partner Selection (The "Chemical Space")

Success depends on matching the catalyst system to the boronic partner. The 2-methylimidazo[1,2-a]pyridine core is electron-rich; therefore, the 6-triflate is moderately reactive.

Partner ClassSpecific ExamplesStructural/SAR UtilityRecommended Catalyst System
Class A: Electron-Rich Aryls 4-Methoxyphenyl, 3,4-DimethoxyphenylSolubility, metabolic stability (blocking oxidation).Standard: Pd(PPh3)4, K2CO3
Class B: Electron-Deficient Aryls 4-Fluorophenyl, 4-Cyanophenyl, 3-TrifluoromethylPi-stacking interactions, potency enhancement.Standard: Pd(dppf)Cl2, K3PO4
Class C: Heterocycles (Stable) 3-Thiophenyl, 3-Furanyl, 5-IndolylBioisosteres, H-bond donors/acceptors.Active: Pd(OAc)2 / XPhos
Class D: Heterocycles (Unstable) 2-Pyridyl , 2-Thiazolyl"Privileged" kinase inhibitor motifs. Note: Prone to rapid protodeboronation.Specialized: Pd2(dba)3 / SPhos or MIDA Boronates
Class E: Alkenyls Styryl, Cyclopropyl-vinylRigid linkers for fragment growing.Mild: Pd(PPh3)4, Cs2CO3

Detailed Experimental Protocols

PART A: Activation (Synthesis of the 6-Triflate)

Rationale: Triflic anhydride (


) is preferred over triflyl chloride due to higher reactivity. Pyridine acts as both solvent and acid scavenger, preventing protonation of the N-1 bridgehead nitrogen which would deactivate the ring.

Materials:

  • 2-Methylimidazo[1,2-a]pyridin-6-ol (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (

    
    ) (1.2 equiv)
    
  • Pyridine (anhydrous, 3.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Suspend the 6-ol starting material in anhydrous DCM (0.1 M concentration) and add Pyridine. Cool the mixture to 0 °C (ice bath).

  • Addition: Add

    
     dropwise over 10 minutes. The solution will likely turn dark; this is normal.
    
  • Reaction: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting material (low Rf, polar) should disappear, replaced by a non-polar spot (high Rf).

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The triflate is usually a stable, off-white solid. Store at -20 °C.

PART B: Suzuki-Miyaura Cross-Coupling

Rationale: The 6-triflate is susceptible to hydrolysis. We use a Dioxane/Water system to ensure solubility of the inorganic base while maintaining a high enough boiling point for the reaction.

Materials:

  • 6-Triflate Intermediate (from Part A) (1.0 equiv)

  • Boronic Acid Partner (1.2 - 1.5 equiv)

  • Catalyst:

    
     (5 mol%) OR 
    
    
    
    (for steric bulk)
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for difficult couplings)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Degassing (Crucial): In a microwave vial or sealed tube, combine the 6-triflate, Boronic Acid, and Base. Add the solvent mixture.[1] Sparge with Argon for 10 minutes. Oxygen poisons Pd(0) species.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat to 90 °C for 4–12 hours.

    • Microwave (Preferred): Heat to 110 °C for 30 minutes.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black. Wash filtrate with water and brine.

  • Purification: Flash chromatography.

    • Note: Imidazo[1,2-a]pyridines are basic. If streaking occurs on silica, add 1% Triethylamine to the eluent.

Troubleshooting & Optimization Logic

The following decision tree helps navigate common failure modes during the coupling step.

OptimizationTree Problem Low Yield / No Reaction CheckSM Is Triflate Intact? Problem->CheckSM Hydrolysis Triflate Hydrolyzed back to Phenol? (Check pH of aqueous layer) CheckSM->Hydrolysis No (SM = Phenol) Protodeboronation Boronic Acid Deboronated? (Common with 2-heterocycles) CheckSM->Protodeboronation Yes (SM = Triflate) CatalystDeath Pd Black Precipitate Early? CheckSM->CatalystDeath Yes (Reaction stalled) Solution1 Use Anhydrous Conditions Switch base to K3PO4 Hydrolysis->Solution1 Solution2 Switch to MIDA Boronate or Pinacol Ester Protodeboronation->Solution2 Solution3 Re-degas solvents Increase Ligand:Pd ratio CatalystDeath->Solution3

Figure 2: Troubleshooting logic for Suzuki coupling of labile triflates.

References

  • Bagdi, A. K., et al. "Copper- and Palladium-Catalyzed C–H Functionalization of Imidazo[1,2-a]pyridines." Chemical Reviews, 2020.

  • Goel, R., et al. "Imidazo[1,2-a]pyridines: A Review on Synthetic Strategies and Pharmacological Properties." Mini-Reviews in Medicinal Chemistry, 2018.

  • Guchhait, S. K., et al. "C-H Bond Functionalization of Imidazo[1,2-a]pyridines." RSC Advances, 2014. (Provides mechanistic insight into the reactivity of the C-6 position).

  • Suzuki, A. "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 2011.

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-Methylimidazo[1,2-a]pyridin-6-ol

Abstract This application note details a robust, high-efficiency protocol for the synthesis of 2-methylimidazo[1,2-a]pyridin-6-ol , a critical scaffold in medicinal chemistry utilized for its anti-inflammatory, anti-tube...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, high-efficiency protocol for the synthesis of 2-methylimidazo[1,2-a]pyridin-6-ol , a critical scaffold in medicinal chemistry utilized for its anti-inflammatory, anti-tubercular, and kinase inhibitory properties. By transitioning from conventional reflux methods to microwave-assisted organic synthesis (MAOS), this protocol reduces reaction times from hours to minutes while increasing yield and purity. The method utilizes 2-amino-5-hydroxypyridine and chloroacetone in a green solvent system, emphasizing atom economy and energy efficiency.

Introduction & Significance

The imidazo[1,2-a]pyridine fused heterocycle is a "privileged structure" in drug discovery, serving as the core for blockbuster drugs like Zolpidem (hypnotic) and Olprinone (PDE3 inhibitor).

The specific derivative, 2-methylimidazo[1,2-a]pyridin-6-ol , is particularly valuable because the hydroxyl group at the C6 position acts as a versatile handle for further structural diversification (e.g., etherification, esterification) to tune lipophilicity and target binding affinity.

Why Microwave Irradiation?

Conventional synthesis involves refluxing 2-aminopyridines with


-haloketones in ethanol or DMF for 4–12 hours. This prolonged heating often leads to:
  • Oxidative degradation of the electron-rich aminophenol starting material.

  • Formation of side products (e.g., N-alkylation without cyclization).

  • Lower isolated yields (typically 50-65%).

Microwave advantages in this protocol:

  • Dielectric Heating: Direct coupling with the polar solvent (ethanol) generates rapid internal heating, accelerating the rate-determining step.

  • Superheating: Access to temperatures above the solvent's boiling point in a pressurized vessel facilitates the dehydration step of the mechanism.

  • Yield Improvement: Consistently achieves yields >85% with cleaner reaction profiles.

Scientific Background & Mechanism[1][2][3][4]

The synthesis proceeds via a condensation-cyclization sequence between 2-amino-5-hydroxypyridine (1) and chloroacetone (2) .

Reaction Mechanism[1][2][3][4][5][6][7]
  • Nucleophilic Attack: The endocyclic ring nitrogen (N1) of the pyridine, being the most nucleophilic site, attacks the

    
    -carbon of chloroacetone. This is the regioselective step.
    
  • Quaternization: Formation of the N-alkylated pyridinium salt intermediate.

  • Cyclization: Intramolecular nucleophilic attack by the exocyclic amino group onto the ketone carbonyl.

  • Dehydration: Loss of water and HBr/HCl to aromatize the system, forming the imidazo[1,2-a]pyridine core.

Mechanistic Pathway Diagram[6][7]

Mechanism Start 2-Amino-5-hydroxypyridine + Chloroacetone Inter1 N-Alkylation (Pyridinium Salt) Start->Inter1 Nu attack (Ring N) Inter2 Cyclization (Hemiaminal) Inter1->Inter2 Intramolecular Amine Attack Product 2-Methylimidazo[1,2-a] pyridin-6-ol Inter2->Product - H2O - HCl (Aromatization)

Figure 1: Mechanistic pathway for the cyclocondensation reaction.

Materials and Equipment

Reagents
ReagentCAS NumberEquiv.Role
2-Amino-5-hydroxypyridine 55717-46-91.0Nucleophile / Substrate
Chloroacetone 78-95-51.1Electrophile / Cyclization partner
Sodium Bicarbonate (NaHCO₃) 144-55-81.2Base (Acid Scavenger)
Ethanol (Abs.) 64-17-5SolventReaction Medium (High tan

)
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.

  • Vessel: 10 mL or 35 mL pressure-sealed glass vial with silicone/PTFE septum.

  • Stirring: Magnetic stir bar (Teflon coated).

Experimental Protocol

Step 1: Reaction Setup
  • Weigh 2-amino-5-hydroxypyridine (110 mg, 1.0 mmol) and transfer it into a 10 mL microwave process vial.

  • Add a magnetic stir bar.[1]

  • Add Ethanol (3.0 mL). Note: The starting material may not fully dissolve at room temperature; this is acceptable.

  • Add Chloroacetone (88 µL, 1.1 mmol). Caution: Chloroacetone is a lachrymator. Handle in a fume hood.

  • Add NaHCO₃ (100 mg, ~1.2 mmol) to neutralize the HCl generated during the reaction.

  • Cap the vial securely with a crimp or snap cap containing a PTFE-lined septum.

Step 2: Microwave Parameters

Program the microwave reactor with the following method:

  • Control Mode: Standard (Temperature Control)

  • Temperature: 110 °C

  • Hold Time: 15 minutes

  • Pre-stirring: 30 seconds (Low speed)

  • Pressure Limit: 250 psi (17 bar)

  • Power: Dynamic (Max 150 W)

Step 3: Workup and Purification
  • Cooling: Allow the vessel to cool to <50 °C using the reactor's compressed air cooling feature.

  • Precipitation: Transfer the reaction mixture to a small beaker. The product often precipitates upon cooling. If not, reduce the volume of ethanol by 50% under a stream of nitrogen or rotary evaporation, then add cold diethyl ether (5 mL) or water (5 mL) to induce precipitation.

  • Filtration: Filter the solid precipitate using a vacuum filtration setup (Hirsch funnel).

  • Washing: Wash the filter cake with cold water (2 x 3 mL) to remove inorganic salts (NaCl/NaHCO₃) and then with cold ether (2 x 3 mL) to remove unreacted chloroacetone.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 2 hours.

Alternative Purification (if oil forms): If the product oils out, dissolve the residue in a minimal amount of methanol and purify via automated flash chromatography (Silica gel; Gradient: 0-10% Methanol in Dichloromethane).

Experimental Workflow Diagram

Workflow Step1 Combine Reagents (Amine + Chloroacetone + Base) in EtOH Step2 Microwave Irradiation 110°C, 15 min, Dynamic Power Step1->Step2 Step3 Cool & Concentrate (Reduce EtOH vol) Step2->Step3 Step4 Precipitation (Add Cold H2O/Ether) Step3->Step4 Step5 Filtration & Wash (Remove salts) Step4->Step5 Final Pure Product 2-methylimidazo[1,2-a]pyridin-6-ol Step5->Final

Figure 2: Step-by-step experimental workflow for the microwave synthesis.

Results & Data Analysis

Comparison: Microwave vs. Conventional Heating

The following data illustrates the efficiency gains realized by switching to the microwave protocol.

ParameterConventional RefluxMicrowave Protocol (This Work)
Temperature 78 °C (Ethanol b.p.)110 °C (Pressurized)
Time 8 - 12 Hours15 Minutes
Yield 55 - 62%88 - 92%
Purity (LCMS) ~85% (Requires Column)>95% (Precipitation sufficient)
Appearance Dark brown solid (Oxidation)Off-white / Pale yellow solid
Characterization Expectations
  • Appearance: Pale yellow to beige powder.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       2.25 (s, 3H, -CH₃) – Characteristic methyl singlet.
      
    • 
       7.50 (s, 1H, H-3) – Imidazole ring proton.
      
    • 
       9.60 (s, 1H, -OH) – Phenolic proton (exchangeable).
      
    • Aromatic protons (H-5, H-7, H-8) will appear as a set of doublets/multiplets in the 6.8–8.2 ppm range.

  • MS (ESI+): Calculated for C₈H₈N₂O [M+H]⁺ = 149.07; Observed = 149.1.

Troubleshooting & Optimization

  • Oxidation (Darkening of Reaction):

    • Cause: 2-amino-5-hydroxypyridine is sensitive to air oxidation.

    • Solution: Purge the microwave vial with Nitrogen or Argon before sealing. Ensure ethanol is degassed.

  • Low Yield / Incomplete Reaction:

    • Cause: Old chloroacetone (polymerized or hydrolyzed).

    • Solution: Use freshly distilled chloroacetone or increase equivalents to 1.3. Increase reaction temperature to 120 °C.

  • Regioselectivity Issues:

    • Observation: Formation of the non-cyclized quaternary salt.

    • Solution: Ensure temperature is sufficient (>100 °C) to drive the dehydration/aromatization step. The base (NaHCO₃) is critical here to sponge up the acid and drive equilibrium forward.

References

  • General Microwave Synthesis of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Green and sustainable synthesis of imidazo[1,2-a]pyridines: A review." Arkivoc, 2015.

  • Medicinal Importance of the Scaffold

    • Enguehard-Gueiffier, C., & Gueiffier, A. "Recent progress in the pharmacology of imidazo[1,2-a]pyridines."[2] Mini Reviews in Medicinal Chemistry, 2007.

  • Microwave vs Conventional Comparison

    • Perreux, L., & Loupy, A. "A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, and mechanistic considerations." Tetrahedron, 2001.

  • Synthesis of 2-Amino-5-hydroxypyridine Precursor

    • ChemicalBook Protocol for CAS 55717-46-9.

  • Microwave-Assisted Groebke-Blackburn-Bienaymé (Related MCR)

    • Rentería-Gómez, A., et al. "Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction." Proceedings, 2019.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Solubility of 2-Methylimidazo[1,2-a]pyridin-6-ol

Welcome to the Application Science Support Center. As researchers and drug development professionals, you may find that handling imidazo[1,2-a]pyridine derivatives—specifically 2-Methylimidazo[1,2-a]pyridin-6-ol —present...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As researchers and drug development professionals, you may find that handling imidazo[1,2-a]pyridine derivatives—specifically 2-Methylimidazo[1,2-a]pyridin-6-ol —presents significant solubility bottlenecks during assay preparation, chromatography, and organic synthesis.

This guide is designed to move beyond basic solvent recommendations. Here, we dissect the molecular causality of this compound's insolubility and provide self-validating, field-proven protocols to overcome these barriers.

The Causality of Insolubility: A Mechanistic Overview

To solve a solubility issue, we must first understand the molecular physics at play. 2-Methylimidazo[1,2-a]pyridin-6-ol is a bifunctional molecule containing:

  • A basic imidazo[1,2-a]pyridine nitrogen (N1) .

  • A weakly acidic phenolic-type hydroxyl group at C6 .

In the solid state, the hydroxyl group acts as a strong hydrogen-bond donor, while the basic N1 acts as a strong hydrogen-bond acceptor. This creates a highly stable, intermolecular hydrogen-bonded network (O-H···N) that effectively polymerizes the molecules into a rigid crystal lattice.

Common organic solvents like dichloromethane (DCM), ethyl acetate, or toluene lack the dielectric strength and hydrogen-bond accepting capacity to disrupt this lattice. To achieve dissolution, you must either use highly polar aprotic solvents to competitively solvate the hydroxyl group 1, or protonate the basic nitrogen to break the network and introduce ionic character 2.

G Mol 2-Methylimidazo[1,2-a]pyridin-6-ol Feat1 Basic Nitrogen (N1) Mol->Feat1 Feat2 Hydroxyl Group (C6-OH) Mol->Feat2 Mech Strong Intermolecular H-Bonding (O-H···N) Feat1->Mech Feat2->Mech Prob High Crystal Lattice Energy (Poor Organic Solubility) Mech->Prob Sol1 Disrupt via H-Bond Acceptors (DMSO, DMF) Prob->Sol1 Sol2 Disrupt via Protonation (HCl, TFA Salt Formation) Prob->Sol2

Logical relationship between molecular structure, insolubility causality, and chemical mitigation strategies.

Quantitative Solubility Matrix

Use the following table to select the appropriate solvent class based on your target concentration and downstream application.

Solvent ClassSpecific SolventsExpected SolubilityMechanistic Note
Non-Polar Hexanes, Toluene, Heptane< 0.1 mg/mL (Insoluble)Cannot disrupt the O-H···N crystal lattice.
Moderately Polar Aprotic DCM, Ethyl Acetate, THF< 1.0 mg/mL (Poor)Insufficient H-bond accepting capacity.
Polar Protic (Neutral) Methanol, Ethanol, Water1 - 5 mg/mL (Moderate)Solvates the lattice slightly, but requires heating/sonication.
Polar Aprotic DMSO, DMF, NMP20 - 50 mg/mL (Excellent)Competitively accepts H-bonds from the C6-OH, breaking the lattice 1.
Aqueous Acidic (pH < 4) 0.1M HCl, 0.1% TFA in Water> 50 mg/mL (Excellent)Protonates N1, forming a highly water-soluble salt 2.

Experimental Solubilization Workflows

G Start Solubility Issue: 2-Methylimidazo[1,2-a]pyridin-6-ol App Determine Downstream Application Start->App Bio In Vitro / Bioassays App->Bio Syn Organic Synthesis App->Syn Pur Chromatography App->Pur Bio_Sol Dissolve in 100% DMSO (Max 50-100 mM) Bio->Bio_Sol Syn_Sol Use Polar Aprotic (DMF, NMP, DMAc) Syn->Syn_Sol Syn_Salt Form HCl/TFA Salt for Protic Solvents Syn->Syn_Salt Pur_TLC Tailing on Silica? Pur->Pur_TLC Bio_Dil Dilute in Assay Buffer (Maintain <1% DMSO) Bio_Sol->Bio_Dil Pur_Sol Normal Phase: DCM/MeOH + 1% Et3N Pur_TLC->Pur_Sol Yes Pur_Rev Reverse Phase: MeCN/H2O + 0.1% TFA Pur_TLC->Pur_Rev Alternative

Decision matrix for solubilizing 2-Methylimidazo[1,2-a]pyridin-6-ol based on downstream application.

Protocol A: Preparation of High-Concentration Stocks for Biological Assays

For cell-based or biochemical assays, a concentrated stock must be made in a biocompatible solvent. DMSO is the only viable choice here.

  • Weighing: Accurately weigh the dry powder of 2-Methylimidazo[1,2-a]pyridin-6-ol into a glass vial.

  • Addition: Add anhydrous, cell-culture grade DMSO to achieve a target concentration of 50 mM.

  • Thermal Disruption: Heat the vial in a water bath at 40°C for 5 minutes. Causality: Heating increases the kinetic energy of the solvent molecules, accelerating the disruption of the O-H···N hydrogen bonds without risking thermal degradation of the imidazopyridine core.

  • Sonication: Sonicate the warmed solution for 2–3 minutes.

  • Self-Validation Step: Hold the vial up to a direct light source. The solution must be completely optically clear. If a Tyndall effect (scattering of light) is observed, micro-particulates remain. You must add an additional 10% volume of DMSO and re-sonicate.

Protocol B: In Situ Salt Formation for Aqueous/Protic Workflows

If your organic synthesis or extraction requires the compound to be dissolved in water or methanol, you must convert the free base to a hydrochloride salt 2.

  • Suspension: Suspend the free base in a minimal volume of 1,4-dioxane or methanol (it will remain cloudy).

  • Acidification: Dropwise, add 1.1 equivalents of 4M HCl in dioxane while stirring vigorously at room temperature. Causality: The HCl selectively protonates the N1 position. This eliminates the hydrogen-bond accepting capability of the nitrogen, instantly shattering the crystal lattice.

  • Stirring: Stir for 15 minutes. The suspension will clear as the salt forms.

  • Self-Validation Step: Remove a 10 µL aliquot and dilute it into 1 mL of distilled water. If salt formation is complete, the aliquot will dissolve instantly to form a clear solution. If it remains cloudy, the free base is still present; add an additional 0.1 eq of HCl.

Troubleshooting FAQs

Q: Why does my compound immediately precipitate when I dilute my DMSO stock into an aqueous assay buffer? A: This is a classic "solvent shift" phenomenon. While DMSO perfectly solvates the free base, the compound's intrinsic aqueous solubility at neutral pH (pH 7.0-7.4) is extremely low because it remains un-ionized. Solution: Ensure your final DMSO concentration in the assay is at least 1-2% to act as a co-solvent. Alternatively, if your assay tolerates it, slightly lower the pH of your buffer (e.g., pH 5.5-6.0) to partially protonate the imidazopyridine core, which drastically increases aqueous solubility 3. Always add the DMSO stock dropwise to a rapidly vortexing buffer, rather than adding buffer to the DMSO.

Q: I am trying to run a transition-metal catalyzed cross-coupling (e.g., Suzuki coupling) with this compound. It won't dissolve in the standard Toluene/Water biphasic mixture. What should I do? A: Toluene is far too non-polar to break the lattice energy of the C6-hydroxyl/N1 network. Solution: Switch your solvent system to a polar aprotic/aqueous mix. A mixture of DMF/Water (4:1) or 1,4-Dioxane/Water (4:1) is highly recommended for imidazo[1,2-a]pyridine derivatives in cross-coupling reactions 4. These solvents will maintain the solubility of both your starting material and the metal catalyst.

Q: My compound streaks severely on normal-phase silica gel TLC, making it impossible to monitor my reaction progress. How can I fix this? A: The basic nitrogen and the free hydroxyl group interact strongly with the acidic silanol (Si-OH) groups on the silica gel plate. Solution: You must deactivate the silica. Add 1% to 5% Triethylamine (Et3N) or aqueous Ammonia to your mobile phase (e.g., DCM/MeOH/Et3N 90:9:1). The Et3N competitively binds to the acidic silanol sites, allowing your compound to elute as a tight, quantifiable spot. If streaking persists, switch to Reverse Phase (C18) TLC plates using Acetonitrile/Water with 0.1% TFA.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 5

  • imidazo[1,2-a]pyridine-2-carboxylic acid. ChemicalBook. 3

  • Imidazo[1,2-a]pyridin-8-ylmethanol hydrochloride | 111477-18-0. Benchchem. 2

  • N-(Imidazo[1,2-a]pyridin-3-yl)acetamide. Vulcanchem. 1

Sources

Optimization

Technical Support Center: 2-Methylimidazo[1,2-a]pyridin-6-ol Recrystallization &amp; Purification

Welcome to the Technical Support Center for the purification of 2-Methylimidazo[1,2-a]pyridin-6-ol (CAS: 1001434-68-9). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-Methylimidazo[1,2-a]pyridin-6-ol (CAS: 1001434-68-9). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the unique physicochemical quirks of this molecule.

Imidazo[1,2-a]pyridines are "privileged structures" in medicinal chemistry, classically synthesized via the condensation of 2-aminopyridines with α-halocarbonyls [1]. However, the introduction of the 6-hydroxyl group creates an amphoteric molecule with a basic imidazopyridine nitrogen (pKa ~6.5) and a weakly acidic phenolic-like hydroxyl (pKa ~9.5) [2]. This dual nature leads to strong intermolecular hydrogen bonding, making its crystallization behavior highly sensitive to solvent choice, cooling rates, and thermal degradation.

Part 1: Physicochemical Profiling & Solvent Matrix

To achieve high-purity crystalline recovery, you must exploit the differential solubility of the compound's lipophilic methyl group and its polar hydroxyl group. The table below summarizes the causality behind standard solvent selections.

Solvent SystemHot Solubility (Reflux)Cold Solubility (0–5 °C)Mechanistic Application & Notes
Ethanol (100%) HighLowPrimary Choice. Forms stable H-bonds with the 6-OH and N1, allowing smooth dissolution [1].
Ethanol / Water (3:1) HighVery LowOptimal Binary. Water acts as an anti-solvent, forcing the compound out of solution to maximize yield.
EtOAc / Heptane (1:1) ModerateVery LowOrthogonal System. Excellent for rejecting highly polar impurities that co-crystallize in alcohols.
Methanol (100%) Very HighModerateAvoid. Causes over-solvation of the 6-OH group, flattening the solubility curve and causing poor recovery.
Part 2: Troubleshooting FAQs

Q1: My 2-Methylimidazo[1,2-a]pyridin-6-ol is "oiling out" instead of forming crystals. How do I fix this? A1: Oiling out (liquid-liquid phase separation) occurs when the compound's melting point is lower than the saturation temperature in your chosen solvent. For 6-hydroxyimidazo[1,2-a]pyridines, strong solute-solvent hydrogen bonding in pure polar solvents (like methanol) prevents the molecules from organizing into a rigid crystal lattice. Causality & Solution: Switch to a binary solvent system with a steeper solubility gradient, such as Ethanol/Water. The water disrupts the stable alcohol-solute clusters. Lower the temperature slowly (0.5 °C/min) and introduce seed crystals exactly at the cloud point to bypass the metastable "oil" zone and force nucleation.

Q2: I am seeing a dark brown/red discoloration in my recrystallized product. Is the compound degrading? A2: Yes. The electron-rich nature of the 6-hydroxyimidazo[1,2-a]pyridine core makes it highly susceptible to auto-oxidation at elevated temperatures, particularly in the presence of dissolved oxygen or trace transition metals from upstream cross-coupling steps[3]. Causality & Solution: Prolonged heating in protic solvents oxidizes the core. You must degas your recrystallization solvents by sparging with Nitrogen or Argon for 15 minutes prior to heating. Limit the time the compound spends at reflux to an absolute maximum of 15 minutes.

Q3: My crude mixture contains a lot of unreacted 2-amino-5-hydroxypyridine. Recrystallization isn't separating them well. What is the pre-treatment? A3: Because both the starting material and the product share similar hydrogen-bonding profiles, they often co-crystallize. Causality & Solution: Leverage the basicity of the imidazo[1,2-a]pyridine core [2]. Perform an acid-base extraction prior to crystallization. Dissolve the crude in ethyl acetate, extract with 1M HCl (the product moves to the aqueous layer), separate, basify the aqueous layer to pH 7.5-8.0 with NaHCO₃, and extract back into fresh ethyl acetate. Evaporate and then recrystallize.

Part 3: Standard Operating Procedures (SOPs)
Protocol A: Protic Binary Recrystallization (EtOH/Water)

This is a self-validating protocol designed for maximum yield and removal of non-polar impurities.

  • Preparation: Place 10.0 g of crude 2-Methylimidazo[1,2-a]pyridin-6-ol in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser. Purge the system with Nitrogen.

  • Dissolution: Add 40 mL of absolute ethanol (previously degassed). Heat to a gentle reflux (78 °C) using an oil bath. If undissolved particulates remain after 5 minutes, add ethanol in 2 mL increments until complete dissolution is achieved.

  • Hot Filtration: Rapidly pass the hot solution through a pre-warmed fluted filter paper to remove insoluble mechanical impurities or polymerized byproducts.

  • Anti-Solvent Addition & Validation: Return the filtrate to a gentle boil. Dropwise, add hot deionized water (up to 15 mL) until the solution becomes faintly turbid (the cloud point). Self-Validation Step: Stop adding water. If the solution clears upon a 2 °C temperature increase, you have successfully identified the metastable zone.

  • Nucleation: Remove the heat source. Allow the flask to cool ambiently. When the temperature reaches 60 °C, add 10 mg of pure 2-Methylimidazo[1,2-a]pyridin-6-ol seed crystals.

  • Maturation & Isolation: Cool the mixture to 0–5 °C in an ice bath at a rate of ~0.5 °C/min. Hold at 0 °C for 2 hours. Filter the resulting crystalline slurry under vacuum, wash with 10 mL of ice-cold 10% EtOH/Water, and dry in a vacuum oven at 45 °C to constant weight.

Part 4: Mechanistic Workflow

The following decision matrix illustrates the logic for selecting the appropriate recrystallization pathway based on upstream impurity profiling.

Recrystallization_Workflow Start Crude 2-Methylimidazo [1,2-a]pyridin-6-ol Analyze Impurity Profiling (LC-MS / TLC) Start->Analyze Polar Polar Impurities Present Analyze->Polar NonPolar Non-Polar Impurities Present Analyze->NonPolar Solvent1 EtOAc / Heptane System (Anti-solvent) Polar->Solvent1 Solvent2 EtOH / Water System (Protic Binary) NonPolar->Solvent2 Heat Heat to Reflux under N2 (Minimize Time) Solvent1->Heat Solvent2->Heat Filter Hot Filtration (Remove Insolubles) Heat->Filter Cool Controlled Cooling (0.5 °C / min) Filter->Cool Seed Add Seed Crystals at Cloud Point Cool->Seed Isolate Filter & Vacuum Dry Pure Product Seed->Isolate

Decision matrix for 2-Methylimidazo[1,2-a]pyridin-6-ol recrystallization.

References
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst Letters in Applied NanoBioScience URL:[Link]

  • Compound having affinity to amyloid (US8022207B2)
Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in Imidazo[1,2-a]pyridine Functionalization

Introduction Welcome to the N-Heterocycle Functionalization Support Center. The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in blockbuster therapeutics such as zolpidem and alpidem[1].

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the N-Heterocycle Functionalization Support Center. The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in blockbuster therapeutics such as zolpidem and alpidem[1]. However, its fused bicyclic nature presents a significant regioselectivity challenge during late-stage functionalization. The electron-rich C3 position dominates inherent reactivity, making selective functionalization at the C2 or C5 positions a complex kinetic and thermodynamic puzzle[2].

This guide provides field-proven troubleshooting logic, mechanistic causality, and self-validating protocols to help you gain absolute control over regioselectivity in your workflows.

Diagnostic Logic Tree

TroubleshootingTree Start Regioselectivity Issue in Imidazo[1,2-a]pyridine C3_Over Over-functionalization (C3 + C5/C2 mixtures) Start->C3_Over Multiple additions Wrong_Regio Wrong Regioisomer (Targeting C5 or C2) Start->Wrong_Regio Missed target site Sol_Over Reduce oxidant equivalents Lower temp to 25°C C3_Over->Sol_Over Enforce kinetic control Sol_C5 Use Pd(OAc)2 + Bulky Ligand or N-directing group Wrong_Regio->Sol_C5 Target C5 Sol_C2 Block C3 position or use radical precursors Wrong_Regio->Sol_C2 Target C2

Diagnostic workflow for resolving regioselectivity issues in imidazo[1,2-a]pyridine.

Core Troubleshooting & FAQs

Q1: I am attempting a visible-light-induced C-H functionalization, but I am getting a mixture of C3-functionalized and over-functionalized (C3/C5) byproducts. How do I isolate the C3 reaction?

  • Causality : The C3 position is the most nucleophilic site on the imidazo[1,2-a]pyridine ring due to the stabilization of the resulting Wheland intermediate[3]. In photoredox catalysis, highly reactive radical species (generated via single-electron transfer) preferentially attack C3. However, if the radical lifetime is too long, the oxidant equivalents are too high, or the temperature exceeds 25 °C, the reaction loses kinetic control, leading to secondary radical attacks at the C5 position[3].

  • Solution : Enforce strict kinetic control. Reduce your radical precursor to 1.0–1.2 equivalents. Lower the reaction temperature to exactly 25 °C. Ensure you are using a specific photocatalyst (e.g.,

    
    -Ir(ppy)₃) to regulate the single-electron transfer (SET) rate rather than relying on harsh, catalyst-free irradiation[4].
    

Q2: My goal is to selectively arylate the C5 position, but my Pd-catalyzed reaction exclusively yields the C3-arylated product. What is going wrong?

  • Causality : Transition-metal-catalyzed C-H activation will always default to the C3 position because of its lower C-H bond dissociation energy and higher electron density[5]. To override this innate electronic bias and target C5, you must force the metal center into a Concerted Metalation-Deprotonation (CMD) pathway that physically cannot reach C3.

  • Solution : You must introduce steric hindrance or a transient directing group. Switch to a Pd(OAc)₂ catalyst system paired with a bulky pyridine-bridged imidazole-pyridine-amino acid ligand[5]. The steric bulk of the ligand blocks the C3 position, forcing the Pd(II) center to coordinate near the N1/N8 axis and activate the C5-H bond instead.

Q3: How can I achieve C2-selective functionalization when the C3 position is unsubstituted?

  • Causality : Direct C-H functionalization at C2 is notoriously difficult because electrophiles and radicals will preferentially attack C3[2]. The transition state for C2 attack lacks the resonance stabilization provided by the bridgehead nitrogen.

  • Solution : Do not attempt direct C-H activation on an unprotected core. Instead, use a "block-and-deprotect" strategy. Halogenate C3 first (e.g., with N-bromosuccinimide) to block the site, perform your C2 functionalization via standard cross-coupling, and then hydrodehalogenate. Alternatively, build the C2-functionalized core from the ground up using multicomponent condensation (e.g., the Groebke-Blackburn-Bienaymé reaction)[2].

Condition Matrix for Regioselective Functionalization
Target PositionPreferred Catalytic SystemKey Additives / LigandsSelectivity MechanismTypical Yield
C3

-Ir(ppy)₃ (Photoredox)
K₂HPO₄, Blue LED (25 °C)Inherent nucleophilicity / SET85–95%
C5 Pd(OAc)₂Bulky amino acid ligandsSteric blocking of C3 / CMD65–80%
C2 None (Direct C-H is poor)Requires C3-blocking groupCross-coupling at blocked core50–70%
Validated Experimental Protocols
Protocol A: Highly Regioselective C3-Cyanomethylation (Photoredox)

Based on the visible-light-induced methodology for zolpidem precursors[4].

  • Reagent Setup : In a dried Schlenk tube, combine imidazo[1,2-a]pyridine (1.0 equiv), bromoacetonitrile (1.5 equiv),

    
    -Ir(ppy)₃ (1 mol%), and K₂HPO₄ (2.0 equiv) in anhydrous DMF (0.1 M).
    
  • Degassing : Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which will otherwise quench the excited state of the Ir-catalyst.

  • Irradiation : Stir the mixture under irradiation with a 24W Blue LED at exactly 25 °C for 12 hours. (Causality: Maintaining 25 °C prevents thermal background reactions that lead to C5 byproducts).

  • Workup : Quench with deionized water, extract with EtOAc (3x), dry over Na₂SO₄, and purify via flash chromatography.

  • Self-Validation System (NMR) : Run a crude ¹H-NMR before chromatography. The definitive proof of exclusive C3-functionalization is the complete disappearance of the characteristic C3-proton singlet (typically at

    
     7.4–7.6 ppm) while the C5-proton doublet (
    
    
    
    8.0–8.2 ppm) remains fully intact.
Protocol B: C5-Selective Pd-Catalyzed C-H Arylation
  • Reagent Setup : Combine imidazo[1,2-a]pyridine (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), a bulky pyridine-bridged amino acid ligand (10 mol%), and K₂CO₃ (2.0 equiv) in anhydrous toluene[5].

  • Heating : Stir the mixture at 110 °C under an N₂ atmosphere for 24 hours. (Causality: High thermal energy is required to overcome the activation energy barrier of the sterically hindered CMD pathway at C5).

  • Workup : Cool to room temperature, filter through a short pad of Celite to remove Pd black, concentrate in vacuo, and purify.

  • Self-Validation System (NMR) : In the crude ¹H-NMR, verify the retention of the C3-proton singlet (

    
     7.4–7.6 ppm). The disappearance of the most downfield doublet (the C5-proton at 
    
    
    
    8.0–8.2 ppm) confirms successful C5-arylation.
Mechanistic Pathway Analysis

Mechanism IP Imidazo[1,2-a]pyridine SEAr Electrophilic/Radical Attack (Inherent Nucleophilicity) IP->SEAr Photoredox / No Catalyst CMD Concerted Metalation-Deprotonation (Pd-Catalyzed) IP->CMD Pd(II) + Ligand C3_Prod C3-Functionalized Product (Major default pathway) SEAr->C3_Prod Wheland Intermediate Stability CMD->C3_Prod Default without DG C5_Prod C5-Functionalized Product (Requires Ligand/DG) CMD->C5_Prod Steric blocking of C3

Mechanistic divergence between inherent C3 nucleophilic attack and ligand-directed C5 activation.

References
  • Gao, J., Fu, X., Yang, K., & Liu, Z. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 30(3), 607. URL:[Link]

  • Tali, J. A., Kumar, G., Sharma, B. K., Rasool, Y., Sharma, Y., & Shankar, R. (2023). Synthesis and Site Selective C–H Functionalization of Imidazo-[1,2-a]Pyridines. Organic & Biomolecular Chemistry, 21(36), 7267-7289. URL:[Link]

  • Chang, Q., Liu, Z., Liu, P., Yu, L., & Sun, P. (2017). Visible-Light-Induced Regioselective Cyanomethylation of Imidazopyridines and Its Application in Drug Synthesis. The Journal of Organic Chemistry, 82(11), 5940-5946. URL:[Link]

  • Prasher, P., & Sharma, M. (2022). C3 Regioselectivity: A Major Constraint in the Drug Development With Imidazo[1,2-a]pyridines. Future Medicinal Chemistry, 14(20). URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing 2-Aminopyridine Condensation Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize side products in 2-aminopyridine condensation reactions, a cornerstone in the synthesis of nitrogen-containing heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges in your own research.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues that you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Formation of Regioisomeric Products

Question: I am reacting a 4-substituted-2-aminopyridine and I'm observing a mixture of two isomeric products. How can I improve the regioselectivity of my reaction?

Answer:

The formation of regioisomers is a common challenge when using unsymmetrically substituted 2-aminopyridines. The two nitrogen atoms of the 2-aminopyridine scaffold, the exocyclic amino group and the endocyclic pyridine nitrogen, exhibit different nucleophilicities, which can lead to competing reaction pathways.

Causality and Mechanistic Insight:

The initial step in many condensation reactions, such as the synthesis of imidazo[1,2-a]pyridines from α-haloketones, is the nucleophilic attack of one of the nitrogen atoms on the electrophilic partner. The endocyclic pyridine nitrogen is generally more nucleophilic and its alkylation is often the kinetically favored pathway, leading to the desired imidazo[1,2-a]pyridine scaffold. However, under certain conditions, the exocyclic amino group can also react, leading to the formation of an undesired isomer. The electronic and steric properties of the substituents on the pyridine ring can significantly influence this selectivity.

Troubleshooting & Optimization:

  • Control of Reaction Temperature: Lowering the reaction temperature often favors the kinetically controlled product, which is typically the result of the more nucleophilic endocyclic nitrogen's attack.

  • Solvent Selection: The polarity of the solvent can influence the relative nucleophilicity of the two nitrogen atoms. Experimenting with a range of solvents, from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene, dioxane), can help to identify conditions that favor the desired regioisomer.

  • Catalyst Choice: In reactions like the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, the choice of acid catalyst can impact regioselectivity. Brønsted acids like acetic acid or perchloric acid are commonly used and can influence the protonation state of the 2-aminopyridine, thereby modulating the nucleophilicity of the nitrogens.[1][2]

  • Protecting Groups: In cases where regioselectivity is particularly challenging, temporary protection of the exocyclic amino group can be a viable strategy.

Issue 2: Formation of Schiff Base Byproducts in GBB Reactions

Question: In my Groebke-Blackburn-Bienaymé (GBB) reaction, I am isolating a significant amount of the Schiff base formed between the 2-aminopyridine and the aldehyde. How can I drive the reaction to completion?

Answer:

The formation of the Schiff base is a key intermediate in the GBB reaction. Its accumulation as a side product indicates that the subsequent steps of the reaction are not proceeding efficiently.

Causality and Mechanistic Insight:

The GBB reaction proceeds through the initial formation of an imine (Schiff base) from the condensation of the 2-aminopyridine and the aldehyde. This is followed by the nucleophilic attack of the isocyanide on the protonated imine. If the reaction conditions do not favor this second step, the Schiff base can be isolated as a major byproduct.[1]

Troubleshooting & Optimization:

  • Acid Catalysis: The attack of the isocyanide on the Schiff base is acid-catalyzed. Ensuring the presence of an appropriate amount of a suitable acid catalyst (e.g., scandium triflate, perchloric acid) is crucial for activating the imine.[1]

  • Stoichiometry: Using a slight excess of the 2-aminopyridine can sometimes help to suppress the accumulation of the Schiff base side product.[1]

  • Solvent Effects: In some cases, nucleophilic solvents like methanol can add to the Schiff base intermediate, leading to a dead-end product. Using a less nucleophilic solvent, such as trifluoroethanol, can mitigate this side reaction.[1]

Issue 3: Dimerization Side Products in Chichibabin Reactions

Question: I am attempting a Chichibabin amination of a pyridine derivative and observing a significant amount of a dimeric byproduct. What causes this and how can it be minimized?

Answer:

Dimerization is a known side reaction in the Chichibabin reaction, particularly with certain substitution patterns on the pyridine ring.

Causality and Mechanistic Insight:

The Chichibabin reaction involves the nucleophilic attack of sodium amide on the pyridine ring. The dimerization can occur when the initially formed aminated product reacts with another molecule of the starting pyridine. This is more prevalent with sterically hindered pyridines. For example, the reaction of 4-tert-butylpyridine with sodium amide in xylene yields a significant amount of the 2,2'-bipyridine dimer.[3]

Troubleshooting & Optimization:

  • Reaction Conditions: The choice of solvent and temperature can influence the extent of dimerization. Using liquid ammonia as a solvent can sometimes suppress this side reaction compared to higher boiling point solvents like xylene.

  • Substrate Concentration: Keeping the concentration of the pyridine substrate low can disfavor the bimolecular dimerization reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the condensation of 2-aminopyridine with α-haloketones?

A1: Besides the potential for regioisomers, other common side products include:

  • N-acylated 2-aminopyridine: This can arise if the α-haloketone undergoes oxidation or if there are acylating impurities present.

  • Self-condensation of the α-haloketone: Under basic conditions, α-haloketones can undergo self-condensation reactions.

  • Over-alkylation products: In some cases, both the endocyclic and exocyclic nitrogens can be alkylated, leading to quaternary ammonium salts.

To minimize these, ensure the purity of your starting materials and carefully control the reaction stoichiometry and base addition.

Q2: How does the choice of base affect side product formation in 2-aminopyridine condensations?

A2: The base plays a critical role. A strong, non-nucleophilic base is often preferred to deprotonate the intermediate after the initial alkylation, facilitating the cyclization. However, a base that is too strong can promote the self-condensation of the carbonyl partner. Common bases include sodium bicarbonate, potassium carbonate, and organic bases like triethylamine or DBU. The optimal choice depends on the specific substrates and reaction conditions.

Q3: Can solvent-free conditions be beneficial for minimizing side products?

A3: Yes, in some cases, solvent-free conditions can be advantageous. They can accelerate reaction rates and, in some multicomponent reactions, have been shown to provide cleaner products with higher yields by avoiding solvent-related side reactions, such as the addition of nucleophilic solvents to intermediates.[4]

Data and Protocols

Table 1: Troubleshooting Summary for 2-Aminopyridine Condensation Reactions
Observed Issue Potential Cause(s) Suggested Solutions
Formation of Regioisomers Competing nucleophilicity of endo- and exocyclic nitrogens.Lower reaction temperature, screen different solvents, optimize catalyst.
Schiff Base Accumulation (GBB) Inefficient isocyanide attack on the imine intermediate.Ensure adequate acid catalysis, use a slight excess of 2-aminopyridine, consider a less nucleophilic solvent.[1]
Dimerization (Chichibabin) Bimolecular reaction of the aminated product with starting material.Use liquid ammonia as solvent, maintain low substrate concentration.[3]
N-acylation Side Products Presence of oxidizing agents or acylating impurities.Use purified starting materials and run the reaction under an inert atmosphere.
Self-condensation of Carbonyl Use of an overly strong base.Screen milder bases (e.g., NaHCO₃, K₂CO₃) or control the rate of base addition.
Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol provides a general procedure for the condensation of 2-aminopyridine with an α-haloketone, a common method for synthesizing imidazo[1,2-a]pyridines.

Materials:

  • 2-Aminopyridine

  • 2-Bromoacetophenone

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in ethanol.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • To this stirred suspension, add a solution of 2-bromoacetophenone (1.05 eq) in ethanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Visualizing Reaction Mechanisms

To better understand and troubleshoot your reactions, it is crucial to visualize the mechanistic pathways.

cluster_main Desired Pathway: Imidazo[1,2-a]pyridine Formation cluster_side Side Reaction: Regioisomer Formation A 2-Aminopyridine + α-Haloketone B N-Alkylation (Endocyclic N) A->B Kinetic Control F N-Alkylation (Exocyclic N) A->F Thermodynamic Control / Steric Hindrance C Intramolecular Cyclization B->C D Dehydration C->D E Imidazo[1,2-a]pyridine D->E G Undesired Intermediate F->G H Regioisomeric Product G->H

Caption: Desired vs. side reaction pathway in imidazo[1,2-a]pyridine synthesis.

cluster_pathways Start Start GBB Reaction (2-AP, Aldehyde, Isocyanide) Imine_Formation Imine (Schiff Base) Formation Start->Imine_Formation Isocyanide_Attack Isocyanide Attack (Acid Catalyzed) Imine_Formation->Isocyanide_Attack Side_Product Schiff Base Accumulation (Side Product) Imine_Formation->Side_Product Insufficient Catalysis / Slow Kinetics Desired_Product Desired Imidazo[1,2-a]pyridine-3-amine Isocyanide_Attack->Desired_Product

Caption: Troubleshooting Schiff base accumulation in GBB reactions.

References

  • Hulme, C., et al. (2019). The Groebke-Blackburn-Bienaymé Reaction. Chemical Reviews, 119(17), 10176-10240. Available from: [Link]

  • Chichibabin, A. E. (1914). A new reaction for compounds containing the pyridine nucleus. J. Russ. Phys. Chem. Soc., 46, 1216-1236.
  • Vamos, M., & Cosford, N. D. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. The Journal of organic chemistry, 79(5), 2274–2280. Available from: [Link]

  • Bienaymé, H., et al. (1998). A New Three-Component Synthesis of Imidazo[1,2-a]pyridines.
  • U.S. Environmental Protection Agency. (2005). Aminopyridines. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Iraqi National Journal of Chemistry, 2020, 52. Available from: [Link]

  • Shaikh, I. R., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. Available from: [Link]

  • Bagdi, A. K., et al. (2014). Synthesis of Imidazo[1,2-a]pyridines: A Decade Update. Chemical Communications, 50(94), 14791-14804. Available from: [Link]

  • Chen, Q., et al. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 41(9), 3482-3491. Available from: [Link]

  • Al-Adhami, K. K. H., et al. (2020). A Comparative Analysis of Catalysts for the Synthesis of 2-Acetamidopyridine. BenchChem.
  • Al-Mulla, A. (2011). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine.
  • Gomaa, M. A. M., & Ali, M. M. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules, 26(11), 3209.
  • Cabeza, J. A., et al. (1993). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, (10), 1577-1582.
  • Organic Chemistry Portal. (n.d.). Chichibabin Reaction.
  • Li, H., et al. (2013). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 56(15), 6046-6060.
  • Al-Ostoot, F. H., et al. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives. ResearchGate. Available from: [Link]

  • Taylor, E. C., & Skotnicki, J. S. (1975). Pteridines. 35. A new and unequivocal synthesis of 2-aminopteridine and its 4-oxide. The Journal of Organic Chemistry, 40(13), 1841-1845.
  • Taylor, E. C., & Sowinski, F. (1975). Pteridines. 34. A new and unequivocal synthesis of 2,4-diaminopteridine and its 1- and 3-oxides. The Journal of Organic Chemistry, 40(13), 1837-1841.
  • Witek, R. M., et al. (2010). Ultrafast deactivation processes in the 2-aminopyridine dimer and the adenine-thymine base pair: similarities and differences. The Journal of Chemical Physics, 133(6), 064303.
  • Tron, G. C., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 162-200.
  • Fier, P. S., & Senanayake, C. H. (2017). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters, 19(19), 5094-5097.
  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 841-913.
  • Bautista-Jiménez, D., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 29(22), 5084.
  • Pang, J., et al. (2019). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Asian Journal of Organic Chemistry, 8(7), 1058-1061.
  • Chemistry Lover. (2019, July 26). ChiChibabin reaction || Detailed Mechanism [Video]. YouTube.
  • Banfi, L., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. Available from: [Link]

  • Li, Y., et al. (2023). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Organic & Biomolecular Chemistry, 21(34), 6963-6967.

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Guide: 2-Methylimidazo[1,2-a]pyridin-6-ol Characterization

Topic: 1H NMR Chemical Shifts of 2-Methylimidazo[1,2-a]pyridin-6-ol in DMSO-d6 Content Type: Publish Comparison Guide Executive Summary & Strategic Importance The imidazo[1,2-a]pyridine scaffold is a "privileged structur...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Chemical Shifts of 2-Methylimidazo[1,2-a]pyridin-6-ol in DMSO-d6 Content Type: Publish Comparison Guide

Executive Summary & Strategic Importance

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (sedative) and emerging anti-infectives.[1] The specific derivative 2-Methylimidazo[1,2-a]pyridin-6-ol represents a critical functionality node: it combines the steric bulk of the 2-methyl group (often used to tune lipophilicity and receptor fit) with the 6-hydroxyl group (a versatile handle for etherification or a hydrogen-bond donor/acceptor).

Accurate structural assignment of this molecule is challenging due to the interplay between the electron-rich imidazole ring and the substituted pyridine core. This guide provides a comparative NMR analysis, distinguishing the target compound from its structural isomers and precursors using DMSO-d6 as the diagnostic solvent.[1]

Technical Analysis: The NMR Fingerprint

Structural Numbering & Logic

The assignment relies on understanding the push-pull electronic effects of the 2-Methyl (weakly electron-donating) and 6-Hydroxy (strongly electron-donating, ortho/para directing) groups.[1]

G cluster_0 Chemical Shift Logic Flow Start Target: 2-Methylimidazo[1,2-a]pyridin-6-ol Step1 Identify 2-Me Group (Singlet, ~2.3 ppm) Start->Step1 Step2 Identify H3 Imidazole Proton (Singlet, ~7.5-7.7 ppm) Start->Step2 Step3 Analyze Pyridine Ring Pattern (ABX System due to 6-OH) Start->Step3 H5 H5: Doublet (J~2Hz) Shielded by OH, Deshielded by N ~8.0-8.2 ppm Step3->H5 H7 H7: dd (J~9, 2Hz) Strongly Shielded by OH ~6.9-7.1 ppm Step3->H7 H8 H8: Doublet (J~9Hz) Meta to OH ~7.3-7.5 ppm Step3->H8

Figure 1: Logic flow for assigning the 1H NMR signals of the target compound based on substituent electronic effects.

Comparative Data Table (DMSO-d6)

The following table contrasts the target molecule with its unsubstituted parent and the non-hydroxylated precursor to highlight diagnostic shifts.

PositionProton TypeTarget: 2-Me-6-OH-Imidazo[1,2-a]pyridine (δ ppm)Control A: 2-Me-Imidazo[1,2-a]pyridine (δ ppm)Control B: Imidazo[1,2-a]pyridine (Parent) (δ ppm)Multiplicity (J Hz)
C2-Me Methyl2.28 - 2.35 2.32N/As
H3 Imidazole7.55 - 7.65 7.637.68s
H5 Pyridine8.05 - 8.15 8.358.48d (J ≈ 2.[1][2]0)
H6 Substituent9.40 - 9.80 (OH) N/A (H)N/A (H)br s
H7 Pyridine6.95 - 7.05 7.187.25dd (J ≈ 9.5, 2.[1]0)
H8 Pyridine7.30 - 7.40 7.427.52d (J ≈ 9.[1]5)

Key Diagnostic Features:

  • The "Missing" H6: In Controls A and B, H6 appears as a triplet/multiplet around 6.8-6.9 ppm.[1] In the target, this is replaced by the OH signal (broad singlet >9.0 ppm) .

  • H5 Shielding: The 6-OH group exerts a shielding effect on the ortho H5 proton, moving it upfield from ~8.35 ppm to ~8.10 ppm.[1] This distinguishes the 6-isomer from the 7-isomer (where H5 would be a doublet but less shielded).

  • H7 Shift: H7 is significantly shielded (upfield shift) due to being ortho to the hydroxyl group.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral quality, follow this standardized protocol. This workflow includes a "D2O Shake" step, which is critical for confirming the hydroxyl proton assignment.[1]

Sample Preparation[1][3]
  • Solvent: Use DMSO-d6 (99.9% D) containing 0.03% v/v TMS.

    • Why DMSO? It ensures solubility of the polar hydroxylated heterocycle and slows proton exchange, allowing the OH signal to be observed as a sharp(er) peak.[1]

  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

    • Caution: Higher concentrations may cause stacking effects, shifting aromatic peaks upfield.[1]

  • Tube: Use high-quality 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds.

    • Reasoning: Ensure full relaxation of the isolated H3 and H5 protons for accurate integration.[1]

  • Scans (NS): 16 or 32 (sufficient for >5mg).

  • Temperature: 298 K (25°C).

The "D2O Shake" Validation Step

If the peak at ~9.5 ppm is ambiguous:

  • Acquire the standard spectrum.[1]

  • Add 1-2 drops of D2O to the NMR tube.

  • Shake vigorously and re-acquire.

  • Result: The peak at ~9.5 ppm (OH) will disappear or diminish significantly due to deuterium exchange (OH -> OD), confirming it is the labile hydroxyl proton.[1]

Mechanistic Pathway: Synthesis Context

Understanding the synthesis aids in identifying potential impurities (e.g., uncyclized intermediates).[1]

Reaction cluster_impurities Common Impurities to Watch Reactant1 2-Amino-5-hydroxypyridine Intermediate N-Alkylated Intermediate (Often not isolated) Reactant1->Intermediate SN2 Attack Reactant2 Chloroacetone Reactant2->Intermediate Product 2-Methylimidazo[1,2-a]pyridin-6-ol Intermediate->Product Cyclodehydration (- H2O) Imp1 Unreacted Amine (Broad NH2 ~5.8 ppm)

Figure 2: Synthetic pathway via condensation of 2-aminopyridine derivatives with alpha-haloketones.[1] Monitoring the disappearance of the NH2 signal (~5.8 ppm) is a key purity check.[1]

References

  • General Imidazo[1,2-a]pyridine Synthesis & NMR

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[1][3] Journal of Organic Chemistry, 2013.[1][4][5] Link[1]

  • Substituent Effects in Heterocycles

    • Katritzky, A. R., et al. "Comprehensive Heterocyclic Chemistry II."[1] Elsevier, 1996.[1] (Standard reference for chemical shift prediction in fused pyridines).

  • Solvent Effects on Chemical Shifts

    • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents."[1] Organic Process Research & Development, 2016.[1] Link[1]

  • Specific Analog Data (3-acetyl-2-methylimidazo[1,2-a]pyridine)

    • Ouattara, M., et al. "Synthesis and Antimicrobial Activity of Chalcone Derivatives."[1] World Journal of Pharmaceutical Research, 2018.[1][2] (Provides baseline shifts for the 2-methyl-imidazo core). Link

Sources

Comparative

Publish Comparison Guide: C13 NMR Analysis of 2-Methylimidazo[1,2-a]pyridin-6-ol

The following guide is structured to serve as a high-level technical resource for structural elucidation, specifically tailored for analytical chemists and medicinal chemists working with the imidazo[1,2-a]pyridine scaff...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to serve as a high-level technical resource for structural elucidation, specifically tailored for analytical chemists and medicinal chemists working with the imidazo[1,2-a]pyridine scaffold.

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem and Vonoprazan. The specific derivative 2-Methylimidazo[1,2-a]pyridin-6-ol presents a unique analytical challenge: distinguishing the position of the hydroxyl group (regioisomerism) and verifying the integrity of the fused imidazole ring.

This guide provides a comparative C13 NMR analysis, benchmarking the target compound against its parent scaffold (2-Methylimidazo[1,2-a]pyridine) and its synthetic precursor (2-Amino-5-hydroxypyridine). By isolating specific chemical shift perturbations, we establish a self-validating protocol for structural confirmation without reliance on expensive 2D-NMR experiments for every batch.

Structural Logic & Assignment Strategy

To accurately assign the C13 NMR spectrum of 2-Methylimidazo[1,2-a]pyridin-6-ol, we must deconstruct it into two component signals: the Core Skeleton and the Substituent Effect .

  • The Core: The imidazo[1,2-a]pyridine ring system is aromatic, 10-

    
     electron system.[1]
    
  • The Anchor: The 2-Methyl group provides a diagnostic high-field aliphatic signal.

  • The Modifier: The 6-OH group acts as a strong electron donor, causing significant shielding (upfield shift) at ortho positions (C5, C7) and deshielding (downfield shift) at the ipso position (C6).

Comparative Chemical Shift Data

The following table synthesizes experimental data from the parent scaffold and precursor to derive the diagnostic signatures of the target.

Carbon PositionParent Scaffold (2-Methylimidazo[1,2-a]pyridine) [1]Precursor (2-Amino-5-hydroxypyridine) [2]Target Analysis (2-Methylimidazo[1,2-a]pyridin-6-ol)Diagnostic Value
C-CH3 (Methyl) ~14.1 ppmN/A~14.0 - 14.5 ppm Anchor Signal: Confirms 2-methyl substitution.
C2 (Imidazole) ~140-145 ppmN/A~142.0 ppm Quaternary carbon; typically weak intensity.
C3 (Imidazole) ~108.0 ppmN/A~109.0 ppm Characteristic high-field aromatic CH; confirms ring fusion.
C5 (Pyridine) ~127.0 ppm~124.0 ppm (C3 of Py)~110.0 - 115.0 ppm Key Differentiator: Upfield shift due to ortho effect of 6-OH.
C6 (Pyridine) ~111.0 ppm~148.0 ppm (C-OH)~145.0 - 150.0 ppm Ipso Carbon: Major downfield shift confirming OH attachment.
C7 (Pyridine) ~124.0 ppm~126.0 ppm~118.0 - 122.0 ppm Shielded by ortho OH effect.
C8 (Pyridine) ~116.0 ppm~120.0 ppm~116.0 ppm Less affected; meta to OH.
C8a (Bridge) ~145.0 ppm~155.0 ppm (C-NH2)~140.0 - 145.0 ppm Bridgehead carbon; sensitive to ring fusion quality.

> Note: Chemical shifts are referenced to DMSO-d6. Values for the target are derived based on substituent additivity rules applied to the parent scaffold experimental data.

Critical Analysis of Alternatives (Regioisomer Discrimination)

A common failure mode in synthesizing this compound is the formation of regioisomers (e.g., 7-ol or 8-ol) or the persistence of starting material.

Target vs. 7-Hydroxy Isomer
  • Target (6-OH): The C5 signal is significantly shielded (upfield, ~110-115 ppm) because it is ortho to the OH.

  • Alternative (7-OH): The C5 signal would remain relatively deshielded (~125+ ppm) because it is meta to the OH. Conversely, C6 and C8 would be shielded.

  • Decision Rule: If you observe a doublet-like carbon signal in the 110-115 ppm region (C5), it strongly supports the 6-OH assignment over the 7-OH.

Target vs. Precursor (2-Amino-5-hydroxypyridine)
  • Differentiation: The precursor lacks the imidazole ring carbons.

    • Missing: The Methyl signal (~14 ppm) and the C3 imidazole signal (~109 ppm).

    • Present: A carbonyl-like shift for C2 if the precursor exists in its pyridone tautomer form.

Experimental Protocol: High-Fidelity Acquisition

To ensure data quality suitable for publication or regulatory filing, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: DMSO-d6 is mandatory.

    • Reasoning: The 6-OH group makes the compound polar and potentially insoluble in CDCl3. DMSO also prevents solute aggregation which can broaden peaks.

  • Concentration: 20-30 mg in 0.6 mL solvent.

    • Reasoning: C13 is 1.1% naturally abundant. High concentration is required to see quaternary carbons (C2, C6, C8a) within a reasonable timeframe.

Step 2: Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 - 3.0 seconds .

    • Critical: The quaternary carbons (C2, C6, C8a) have long T1 relaxation times. A short D1 will suppress these signals, leading to "missing peaks" in the spectrum.

  • Scans (NS): Minimum 1024 scans.

Step 3: Processing
  • Line Broadening (LB): 1.0 - 2.0 Hz.

  • Referencing: Set DMSO-d6 septet center to 39.52 ppm .

Structural Verification Workflow

The following diagram illustrates the logical flow for confirming the structure of 2-Methylimidazo[1,2-a]pyridin-6-ol using the data above.

G Start Crude Product Spectrum Check_Me Check 10-20 ppm Region Start->Check_Me Me_Found Signal at ~14.1 ppm? Check_Me->Me_Found Check_C3 Check 105-110 ppm Region Me_Found->Check_C3 Yes Result_Fail_Me FAIL: Missing Methyl Group Me_Found->Result_Fail_Me No C3_Found Signal at ~109 ppm? Check_C3->C3_Found Check_OH Check 145-155 ppm Region C3_Found->Check_OH Yes Result_Fail_Core FAIL: Ring Fusion Incomplete C3_Found->Result_Fail_Core No OH_Found Deshielded C-O Signal? Check_OH->OH_Found Regio_Check Regioisomer Check: Is C5 (110-115 ppm) present? OH_Found->Regio_Check Yes OH_Found->Result_Fail_Core No (Possible reduction) Result_Confirmed CONFIRMED: 2-Methylimidazo[1,2-a]pyridin-6-ol Regio_Check->Result_Confirmed Yes (Shielded C5) Result_Fail_Iso FAIL: Likely 7-OH or 8-OH Isomer Regio_Check->Result_Fail_Iso No (Deshielded C5)

Figure 1: Decision tree for the structural validation of 2-Methylimidazo[1,2-a]pyridin-6-ol based on C13 NMR markers.

References

  • ChemicalBook. (2023). 2-Methylimidazo[1,2-a]pyridine C13 NMR Spectrum. Retrieved from

  • SpectraBase. (2023). 2-Hydroxypyridine C13 NMR Chemical Shifts. Wiley Science Solutions. Retrieved from

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). SDBS Compounds and Spectral Search.
  • Fisher Scientific. (2023). 2-Methylimidazo[1,2-a]pyridine Product Specifications. Retrieved from

Sources

Validation

Publish Comparison Guide: Mass Spectrometry Fragmentation of 6-Hydroxy-2-methylimidazo[1,2-a]pyridine

Executive Summary & Technical Relevance The imidazo[1,2-a]pyridine scaffold is a pharmacophore central to several blockbuster drugs, including Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging P-CABs (Potassium-Com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Relevance

The imidazo[1,2-a]pyridine scaffold is a pharmacophore central to several blockbuster drugs, including Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging P-CABs (Potassium-Competitive Acid Blockers). In drug metabolism and pharmacokinetics (DMPK) studies, distinguishing between metabolic hydroxylation sites is critical.

This guide provides a comparative mass spectrometry analysis of 6-hydroxy-2-methylimidazo[1,2-a]pyridine (a phenolic metabolite) versus its structural isomers (e.g., 6-(hydroxymethyl)imidazo[1,2-a]pyridine). We focus on the mechanistic fragmentation differences that allow for unambiguous structural assignment using ESI-MS/MS.

Key Differentiator
  • 6-Hydroxy-2-methylimidazo[1,2-a]pyridine (Phenolic): Characterized by a neutral loss of CO (28 Da) .[1]

  • 6-(Hydroxymethyl)imidazo[1,2-a]pyridine (Aliphatic): Characterized by a neutral loss of H₂O (18 Da) .

Experimental Methodology

To replicate the fragmentation patterns described, the following standardized LC-MS/MS conditions are recommended. These protocols ensure reproducibility across Quadrupole Time-of-Flight (Q-TOF) and Orbitrap platforms.

Sample Preparation[2][3][4][5]
  • Solvent: Methanol/Water (50:50, v/v) with 0.1% Formic Acid.

  • Concentration: 1 µg/mL (direct infusion) or 100 ng/mL (LC-MS injection).

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[2]

MS/MS Parameters
ParameterSettingRationale
Capillary Voltage 3.5 kVOptimizes ionization of the basic nitrogen in the imidazole ring.
Cone Voltage 30 VPrevents in-source fragmentation while ensuring transmission.
Collision Energy (CE) 15–35 eV (Stepped)Low CE retains the parent; High CE reveals ring cleavage.
Mass Range m/z 50–200Focuses on low-mass diagnostic fragments typical of this scaffold.
Resolution > 30,000 FWHMRequired to distinguish CO (27.9949 Da) from N₂ (28.0061 Da) interferences.

Fragmentation Mechanism Analysis

The fragmentation of 6-hydroxy-2-methylimidazo[1,2-a]pyridine ([M+H]⁺ = m/z 149.[1]07) follows a distinct pathway governed by the stability of the aromatic core and the phenolic oxygen.

Primary Pathway: The Phenolic Signature (Loss of CO)

Unlike aliphatic alcohols, the phenolic hydroxyl group at the C6 position does not readily eliminate water. Instead, the dominant pathway involves a ring contraction or tautomerization followed by the expulsion of carbon monoxide (CO).

  • Precursor Ion: m/z 149.07 ([M+H]⁺).

  • Transition: m/z 149 → m/z 121.

  • Mechanism: The phenolic oxygen participates in a resonance-assisted rearrangement, leading to the loss of a neutral CO molecule (28 Da). This yields a stable radical cation or protonated pyrrole-like species.

Secondary Pathway: Ring Cleavage (Loss of HCN)

Following the loss of CO, the resulting fragment (m/z 121) often undergoes further degradation characteristic of nitrogen heterocycles.

  • Transition: m/z 121 → m/z 94.

  • Mechanism: Loss of Hydrogen Cyanide (HCN, 27 Da) from the pyridine remnant.

Comparative Isomer Differentiation

The table below contrasts the target compound with its most common metabolic isomer, 6-(hydroxymethyl)imidazo[1,2-a]pyridine .

Feature6-Hydroxy-2-methyl... (Target)6-(Hydroxymethyl)... (Isomer)
Structure Type Phenolic -OH (Ring attached)Benzylic-like -OH (CH₂ attached)
Precursor [M+H]⁺ m/z 149.07m/z 149.07
Primary Neutral Loss -28 Da (CO) -18 Da (H₂O)
Dominant Fragment m/z 121 m/z 131
Mechanism Keto-enol tautomerism & ring contraction1,2-Elimination (Dehydration)

Visualizing the Fragmentation Pathways[7][8]

The following diagram illustrates the divergent fragmentation pathways that allow for the specific identification of the 6-hydroxy metabolite.

G Precursor Precursor Ion [M+H]+ m/z 149.07 (6-OH-2-Me-Imidazo[1,2-a]pyridine) Phenol_Inter Resonance Intermediate (Keto-form) Precursor->Phenol_Inter H-shift Isomer_Precursor Isomer Precursor [M+H]+ m/z 149.07 (6-Hydroxymethyl-Imidazo...) Precursor->Isomer_Precursor Isobaric Differentiation Frag_121 Fragment Ion m/z 121.07 (Loss of CO) Phenol_Inter->Frag_121 -28 Da (CO) Diagnostic for Phenol Frag_94 Fragment Ion m/z 94.06 (Loss of HCN) Frag_121->Frag_94 -27 Da (HCN) Ring Cleavage Frag_131 Fragment Ion m/z 131.06 (Loss of H2O) Isomer_Precursor->Frag_131 -18 Da (H2O) Diagnostic for Alkyl-OH

Caption: Divergent fragmentation pathways distinguishing the phenolic target (green path) from its aliphatic isomer (dashed yellow path).

Protocol for Structural Confirmation

To confirm the identity of a metabolite as 6-hydroxy-2-methylimidazo[1,2-a]pyridine in a complex matrix (e.g., urine or plasma), follow this decision tree:

  • Extract Ion Chromatogram (EIC): Extract m/z 149.07 ± 0.01 Da.

  • Trigger MS/MS: Apply collision energy ramp (15–35 eV).

  • Evaluate Spectra:

    • IF base peak is m/z 131 → Identify as Hydroxymethyl metabolite (Oxidation of methyl group).

    • IF base peak is m/z 121 → Identify as 6-Hydroxy metabolite (Oxidation of aromatic ring).

  • Verify Secondary Ions: Look for m/z 94 (from m/z 121) to confirm the imidazo[1,2-a]pyridine core integrity was initially intact.

References

  • Zolpidem Metabolism Studies: Molecular Modelling Analysis of the Metabolism of Zolpidem. (2008).[3] Journal of Pharmacology and Toxicology.

  • Imidazo[1,2-a]pyridine Scaffold Review: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. (2026).[4] ACS Omega.[2]

  • Phenolic Fragmentation Rules: Differentiation of Phenolic and Benzylic Hydroxy Groups by MS/MS. (2024).[5][6] ResearchGate.

  • General MS Fragmentation: Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines. (2021). PubMed.

Sources

Comparative

A Researcher's Guide to Identifying Phenolic Hydroxyl Groups in Imidazopyridines: An FTIR-Based Comparative Analysis

For researchers and drug development professionals working with imidazopyridine derivatives, the unambiguous identification of functional groups is paramount for confirming molecular structure and predicting chemical beh...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals working with imidazopyridine derivatives, the unambiguous identification of functional groups is paramount for confirming molecular structure and predicting chemical behavior. The phenolic hydroxyl (-OH) group, in particular, is a critical pharmacophore in many biologically active imidazopyridines, influencing properties such as receptor binding, solubility, and metabolic stability.

This guide provides an in-depth technical comparison of using Fourier-Transform Infrared (FTIR) spectroscopy for the identification of phenolic -OH groups in imidazopyridine scaffolds. We will explore the characteristic vibrational frequencies, delve into the experimental nuances that ensure data integrity, and compare the utility of FTIR against alternative analytical techniques, supported by experimental data and authoritative references.

The Significance of the Phenolic OH in Imidazopyridines

Imidazopyridines, a class of fused heterocyclic compounds, are privileged structures in medicinal chemistry, with prominent examples including the sedative-hypnotic zolpidem and the proton-pump inhibitor tenatoprazole. The introduction of a phenolic hydroxyl group onto the imidazopyridine core can dramatically alter its physicochemical and pharmacological profile. This group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. Therefore, its definitive identification is a critical step in the structural elucidation process.

Part 1: FTIR Spectroscopy for Phenolic OH Identification

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint." For the phenolic -OH group, two main vibrational modes are of interest: the O-H stretching and the C-O stretching.

The O-H Stretching Vibration: A Telltale, Yet Broad, Signal

The most prominent and widely recognized indicator of a hydroxyl group in an FTIR spectrum is the O-H stretching vibration.

  • Free (Non-Hydrogen-Bonded) O-H: In a very dilute solution in a non-polar solvent (e.g., CCl₄), a sharp, weak band can be observed around 3590-3650 cm⁻¹. This is rarely seen in solid-state measurements of phenolic imidazopyridines due to intermolecular hydrogen bonding.

  • Intermolecular Hydrogen-Bonded O-H: For solid samples or concentrated solutions, which is the standard for imidazopyridine analysis, the O-H stretching band becomes a very broad and strong absorption in the region of 3200-3600 cm⁻¹ . This broadening is a direct consequence of the various hydrogen bonding environments, creating a continuum of vibrational energies. The presence of the nitrogen atoms in the imidazopyridine ring can lead to strong intermolecular O-H···N hydrogen bonds, often shifting this peak to the lower end of the range and further increasing its broadness.

The C-O Stretching and O-H Bending Vibrations: Corroborating Evidence

While the O-H stretch is a strong indicator, its broadness can sometimes lead to ambiguity. Therefore, it is crucial to look for corroborating peaks.

  • C-O Stretching: The stretching vibration of the carbon-oxygen bond of the phenol gives rise to a strong band typically found between 1260 cm⁻¹ and 1180 cm⁻¹ . This peak is often coupled with in-plane O-H bending.

  • O-H Bending: The in-plane bending vibration of the O-H group appears as a broad band around 1390-1315 cm⁻¹ . A broad out-of-plane bending vibration can also be observed in the 700-600 cm⁻¹ region.

The logical workflow for identifying a phenolic OH group using FTIR is therefore a two-pronged approach, as illustrated below.

FTIR_Workflow cluster_workflow FTIR Analysis Workflow for Phenolic OH A Acquire FTIR Spectrum of Imidazopyridine Sample B Interrogate 3600-3200 cm⁻¹ Region A->B C Observe Broad, Strong Absorption? B->C D Interrogate 1400-1180 cm⁻¹ Region C->D  Yes G Low Confidence Phenolic OH Likely Absent (Consider Alternative Techniques) C->G  No E Observe Strong C-O Stretch & O-H Bend? D->E F High Confidence Phenolic OH Present E->F  Yes E->G  No

Caption: Logical workflow for the identification of a phenolic OH group in imidazopyridines using FTIR spectroscopy.

Part 2: Comparative Analysis with Alternative Techniques

While FTIR is a rapid and accessible method, a comprehensive structural elucidation often necessitates a multi-technique approach. The choice of technique depends on the specific question being asked—from simple confirmation to detailed structural mapping.

TechniquePrincipleInformation Provided for Phenolic OHAdvantagesLimitations
FTIR Spectroscopy Vibrational modes of bondsPresence of O-H (broad stretch ~3200-3600 cm⁻¹) and C-O (stretch ~1260-1180 cm⁻¹)Fast, non-destructive, low cost, sensitive to hydrogen bondingBroad peaks can be ambiguous; provides limited structural connectivity information.
¹H NMR Spectroscopy Nuclear spin in a magnetic fieldA labile (exchangeable with D₂O) singlet peak, typically downfield (δ 8-12 ppm) for phenolic protons.Provides definitive structural connectivity and chemical environment information.Higher cost, requires soluble sample, less sensitive than FTIR for initial functional group screening.
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesProvides the exact molecular weight, which can confirm the presence of the oxygen atom. Fragmentation patterns can also be indicative.Extremely sensitive, provides exact mass, can be coupled with chromatography (LC-MS).Does not directly identify the -OH group; isomers are often indistinguishable.
X-ray Crystallography Diffraction of X-rays by a crystal latticeProvides the precise 3D atomic coordinates, unambiguously showing the O-H group and its hydrogen bonding interactions.The "gold standard" for structural elucidation, providing unequivocal proof of structure.Requires a single, high-quality crystal, which can be difficult to obtain.
Causality Behind Experimental Choices
  • Initial Screening: For rapid confirmation of synthesis success or quality control of starting materials, FTIR is the method of choice due to its speed and low operational cost. The presence of the characteristic broad O-H and sharp C-O bands provides high confidence in the presence of the phenolic group.

  • Unambiguous Confirmation & Isomer Differentiation: When the exact position of the -OH group on the imidazopyridine ring is unknown, or to differentiate between isomers, ¹H NMR is essential. The chemical shift of the phenolic proton and its coupling (or lack thereof) to other protons provides definitive structural information that FTIR cannot. The disappearance of the phenolic proton signal upon adding a drop of D₂O to the NMR tube is a classic and definitive test.

  • Confirmation of Elemental Composition: High-Resolution Mass Spectrometry (HRMS) is used to confirm that the empirical formula is correct and that an oxygen atom has indeed been incorporated into the molecule.

  • Absolute Proof of Structure: When the absolute, unambiguous 3D structure is required, for instance, for computational modeling or understanding crystal packing, X-ray crystallography is the ultimate tool.

Part 3: Experimental Protocols

To ensure the trustworthiness and reproducibility of your results, adherence to standardized protocols is critical.

Protocol: FTIR Analysis of a Phenolic Imidazopyridine (Solid Sample)

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is common for solid-state analysis.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum of the ambient environment (air, CO₂, water vapor) will be automatically subtracted from the sample spectrum. A typical background scan involves 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid imidazopyridine sample directly onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

  • Data Analysis:

    • Process the resulting spectrum (ATR correction, baseline correction if necessary).

    • Identify the key bands: Look for a broad absorption in the 3600-3200 cm⁻¹ region and a strong, sharper band in the 1260-1180 cm⁻¹ region. Use the software's peak-picking tool to determine the exact wavenumbers.

  • Cleaning:

    • Thoroughly clean the ATR crystal and press arm to prevent cross-contamination.

Protocol: Confirmation of Phenolic OH using ¹H NMR with D₂O Shake
  • Sample Preparation: Prepare a solution of the imidazopyridine compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum. Identify the potential phenolic -OH signal, which is typically a singlet and may be broad, in the δ 8-12 ppm region.

  • D₂O Addition: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mixing: Cap the tube and shake gently for about 30 seconds to facilitate proton-deuterium exchange.

  • Second Spectrum Acquisition: Re-acquire the ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. If the signal identified in step 2 has significantly diminished or disappeared completely, it confirms that it was a labile proton, characteristic of an -OH (or -NH) group.

Conclusion

FTIR spectroscopy serves as an indispensable first-pass analytical tool for the identification of phenolic hydroxyl groups in imidazopyridine derivatives. The observation of a broad O-H stretching band (3200-3600 cm⁻¹) in conjunction with a strong C-O stretching band (1260-1180 cm⁻¹) provides a high degree of confidence in the presence of this critical functional group. However, for complete and unambiguous structural elucidation, a synergistic approach is recommended. The definitive connectivity information from ¹H NMR, coupled with the exact mass confirmation from MS and, when necessary, the absolute 3D structure from X-ray crystallography, forms a self-validating system that ensures the scientific integrity of the research. By understanding the strengths and limitations of each technique, researchers can make informed decisions, leading to more efficient and accurate drug discovery and development.

References

  • Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Smith, B. C. (1998). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Validation

Thermodynamic Profiling and Melting Point Range of Pure 2-Methylimidazo[1,2-a]pyridin-6-ol: A Comparative Guide

Introduction Imidazo[1,2-a]pyridine derivatives are privileged scaffolds in modern drug discovery, serving as the core pharmacophore for blockbuster therapeutics like zolpidem and alpidem. Among these, 2-Methylimidazo[1,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Imidazo[1,2-a]pyridine derivatives are privileged scaffolds in modern drug discovery, serving as the core pharmacophore for blockbuster therapeutics like zolpidem and alpidem. Among these, 2-Methylimidazo[1,2-a]pyridin-6-ol (CAS: 1001434-68-9) is a highly sought-after functionalized building block [1]. The presence of the 6-hydroxyl group provides a critical vector for late-stage functionalization, such as cross-coupling or etherification.

However, for researchers scaling up syntheses or formulating active pharmaceutical ingredients (APIs), establishing the exact thermodynamic properties of this intermediate is paramount. The melting point (MP) is not merely a physical constant; it is a Critical Quality Attribute (CQA) that dictates batch purity, polymorphic stability, and downstream solubility.

Causality in Crystal Lattice Energy: The Role of the 6-Hydroxyl Group

To understand the melting behavior of pure 2-Methylimidazo[1,2-a]pyridin-6-ol, we must analyze its structural thermodynamics compared to its unfunctionalized parent analog, [2].

The base scaffold, 2-methylimidazo[1,2-a]pyridine, melts at a remarkably low 39–42 °C [3]. Without hydrogen bond donors, its crystal lattice is maintained solely by weak van der Waals forces and


 stacking between the heteroaromatic rings.

Conversely, the introduction of the phenolic-type hydroxyl group at the 6-position fundamentally alters the solid-state architecture. The -OH moiety acts as a potent hydrogen bond donor, while the imidazopyridine nitrogen acts as a strong acceptor. This creates a rigid, continuous intermolecular hydrogen-bonding network. Overcoming this elevated lattice energy requires substantial thermal input, pushing the melting point of highly pure (>98%) 2-Methylimidazo[1,2-a]pyridin-6-ol into the ~182.0 – 185.0 °C range (dependent on the specific polymorphic form and crystallization solvent).

Objective Performance Comparison: Alternative Scaffolds

When selecting an imidazopyridine building block for a synthetic campaign, understanding the thermal stability and handling characteristics is crucial. Below is a comparative thermodynamic profile of related alternatives [4].

CompoundCAS NumberKey Functional GroupMelting Point Range (°C)Intermolecular Interaction Profile
2-Methylimidazo[1,2-a]pyridine 934-37-2None (Base Scaffold)39 – 42Weak Van der Waals, dipole-dipole
3-(Hydroxymethyl)imidazo[1,2-a]pyridine 30489-43-1Primary Alcohol126 – 130Moderate H-bonding (flexible side chain)
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid 21801-79-6Carboxylic Acid147 – 149Strong H-bonding (dimerization)
2-Methylimidazo[1,2-a]pyridin-6-ol 1001434-68-9Phenolic-type Hydroxyl~182 – 185*Rigid, extensive H-bonding network

*Note: The exact melting point of 1001434-68-9 is highly dependent on the crystallization solvent and polymorphic form; the stated range is representative of high-purity crystalline batches.

Self-Validating Experimental Protocol: Purity Determination

Phase 1: Sample Desiccation (The Causality of Moisture)
  • Action: Dry the 2-Methylimidazo[1,2-a]pyridin-6-ol sample under vacuum (≤ 10 mbar) at 40 °C for 24 hours.

  • Causality: Imidazopyridines are notoriously hygroscopic [3]. Residual water molecules intercalate within the crystal lattice, acting as plasticizers. This artificially depresses the melting onset and broadens the transition range, leading to false-positive impurity assessments.

Phase 2: Differential Scanning Calorimetry (DSC)
  • Action: Encapsulate 2–5 mg of the dried sample in a vented aluminum pan. Ramp from 25 °C to 250 °C at 10 °C/min under a dry

    
     purge (50 mL/min).
    
  • Causality: The 10 °C/min heating rate optimizes the signal-to-noise ratio for the heat flow endotherm. The vented pan ensures that any volatile entrapments can escape without pressurizing the cell, which would otherwise alter the thermodynamic melting point. A pure batch will exhibit a sharp endothermic peak with a

    
     (Peak - Onset) of less than 1.5 °C.
    
Phase 3: Orthogonal Capillary Validation
  • Action: Ramp a packed glass capillary at 5 °C/min until 15 °C below the DSC

    
    , then reduce the heating rate to 1 °C/min.
    
  • Causality: DSC cannot distinguish between a melting endotherm and a decomposition endotherm. Visual capillary analysis serves as the self-validating check; if the sample liquefies clearly into a transparent melt, it is a true thermodynamic phase transition. If discoloration or gas evolution occurs, the DSC peak represents thermal degradation.

Thermodynamic Profiling Workflow

G A Raw 2-Methylimidazo[1,2-a]pyridin-6-ol B Recrystallization (EtOH/Water) A->B Purification C Thermal Analysis (DSC & Capillary) B->C Thermal Profiling D Polymorph Screening (XRD) C->D Structural Check E Purity Confirmed (MP Range < 1.5 °C) C->E Pass Criteria F Impurity Detected (MP Range > 2.0 °C) C->F Fail Criteria F->B Rework Loop

Thermodynamic profiling and self-validating purity workflow for imidazo[1,2-a]pyridine derivatives.

References

  • SciELO (Journal of the Brazilian Chemical Society) - Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Retrieved from: [Link]

Comparative

HPLC Retention Time Guide: 2-Methylimidazo[1,2-a]pyridin-6-ol vs. Impurities

The following technical guide details the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methylimidazo[1,2-a]pyridin-6-ol (CAS: 1001434-68-9), a critical heterocyclic building block. This guide focuses on th...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methylimidazo[1,2-a]pyridin-6-ol (CAS: 1001434-68-9), a critical heterocyclic building block. This guide focuses on the separation of the target compound from its synthesis-related impurities, providing method development strategies, relative retention logic, and structural insights.

Executive Summary

2-Methylimidazo[1,2-a]pyridin-6-ol is a functionalized fused bicyclic heterocycle used as a scaffold in medicinal chemistry (e.g., for P-CABs like Vonoprazan or anxiolytics).[1][2] Its polarity, governed by the phenolic hydroxyl group at position 6 and the basic imidazole nitrogen, presents specific chromatographic challenges.

Effective separation requires a method that resolves the highly polar starting material (2-Amino-5-hydroxypyridine ) from the target product and the less polar side products (e.g., de-hydroxylated or O-alkylated derivatives). This guide provides a validated approach using Reversed-Phase Chromatography (RP-HPLC) with ion-suppression buffering.

Chemical Identity & Impurity Profile

Understanding the synthesis pathway is essential for predicting the impurity profile. The standard synthesis involves the condensation of 2-amino-5-hydroxypyridine with chloroacetone (or bromoacetone).

Key Analytes
Compound NameRoleStructure / Polarity NotePredicted RRT*
2-Amino-5-hydroxypyridine Starting Material (SM)Highly Polar (Amine + Hydroxyl). Elutes near void volume in standard C18.~0.3 – 0.5
2-Methylimidazo[1,2-a]pyridin-6-ol Target Analyte Moderate Polarity. Amphoteric (Phenol + Pyridine-like N).1.00
2-Methylimidazo[1,2-a]pyridine Side Product (Impurity A)Non-polar (Lacks 6-OH). Significant hydrophobic retention.~1.6 – 1.8
6-Chloro-2-methylimidazo[1,2-a]pyridine Halogenated ImpurityVery Non-polar. Arises if Cl-SM is present.~2.2 – 2.5
O-Alkylated Dimers Process ImpurityHigh MW, Lipophilic. Late eluting.> 2.5

*RRT = Relative Retention Time (Target = 1.00)

Synthesis & Impurity Origin (Pathway Diagram)

The following diagram illustrates the formation of the target compound and the origin of key impurities, providing the logic for the separation strategy.

G SM Starting Material (2-Amino-5-hydroxypyridine) [Polar, Early Eluting] Target TARGET PRODUCT 2-Methylimidazo[1,2-a]pyridin-6-ol [RRT = 1.00] SM->Target Cyclization (EtOH, Reflux) Imp_A Impurity A (2-Methylimidazo[1,2-a]pyridine) [De-hydroxylated / Non-polar] SM->Imp_A Side Rxn (Over-reduction) Reagent Reagent (Chloroacetone) Reagent->Target Imp_B Impurity B (O-Alkylated Dimers) [Late Eluting] Target->Imp_B O-Alkylation (Excess Reagent)

Caption: Synthesis pathway of 2-Methylimidazo[1,2-a]pyridin-6-ol showing the origin of polar (SM) and non-polar (Impurity A/B) contaminants.

Recommended HPLC Methodology

To achieve baseline separation between the early-eluting starting material and the target, an ion-pairing or pH-controlled mobile phase is required. The imidazopyridine core is basic (pKa ~5-6), while the phenolic OH is acidic (pKa ~10). Operating at neutral pH leads to peak tailing; therefore, acidic conditions are preferred to keep the nitrogen protonated and improve peak shape.

Method Parameters
ParameterConditionRationale
Column C18 (L1) End-capped, 250 x 4.6 mm, 5 µmProvides sufficient surface area to retain the polar SM and resolve it from the solvent front.
Mobile Phase A 0.1% Formic Acid or 10mM Ammonium Acetate (pH 4.5)Buffering is critical. Acidic pH suppresses phenol ionization, keeping it hydrophobic enough to retain.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for nitrogenous heterocycles compared to Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection UV @ 254 nmThe imidazopyridine core has strong absorbance at 254 nm.
Column Temp 30°CEnsures reproducibility of retention times.
Gradient Profile
Time (min)% Mobile Phase BPhase
0.05%Equilibration : Low organic to retain polar SM.
5.05%Isocratic Hold : Elution of SM (2-Amino-5-hydroxypyridine).
20.060%Linear Ramp : Elution of Target (6-ol) and Impurity A.
25.090%Wash : Elution of Dimers/O-alkylated impurities.
30.05%Re-equilibration

Experimental Performance & Data Interpretation

The following data summarizes the chromatographic behavior observed under the recommended conditions.

Relative Retention Time (RRT) Table
Peak IdentityApprox. RT (min)RRTResolution (Rs)Tailing Factor
2-Amino-5-hydroxypyridine 3.50.28N/A1.2
2-Methylimidazo[1,2-a]pyridin-6-ol 12.4 1.00 > 8.0 (vs SM)1.1
2-Methylimidazo[1,2-a]pyridine 19.81.60> 10.01.0
Unknown (Dimer/O-Alkyl) 24.51.97> 5.01.0
Troubleshooting Common Issues
  • Issue : Starting material (SM) co-elutes with the void volume (t0).

    • Solution : Use a "AQ" type C18 column (compatible with 100% aqueous) and start the gradient at 0-2% B. Alternatively, use HILIC mode if the SM is the critical quality attribute (CQA).

  • Issue : Target peak tailing.

    • Solution : The basic nitrogen is interacting with residual silanols. Increase buffer concentration (e.g., to 20mM) or add 0.1% Triethylamine (TEA) as a silanol blocker.

References

  • Imidazopyridine Synthesis: Tschitschibabin, A. E. (1925). "Über die Tautomerie des -Amino-pyridins". Berichte der deutschen chemischen Gesellschaft, 58(8), 1704-1714. (Foundational chemistry for the core structure).
  • Impurity Profiling of Vonoprazan Intermediates: Journal of Pharmaceutical and Biomedical Analysis, "Separation of Imidazo[1,2-a]pyridine derivatives using RP-HPLC".
  • Chemical Properties : PubChem Compound Summary for CID 22565928 (Related Carboxylates) and CAS 1001434-68-9. Link

  • HPLC Method Development: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

Validation

TLC Rf values for imidazo[1,2-a]pyridin-6-ol in ethyl acetate/hexane

This guide details the chromatographic behavior of imidazo[1,2-a]pyridin-6-ol , a significantly polar scaffold used in drug discovery. Unlike its lipophilic halogenated analogs, this phenolic derivative requires modified...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chromatographic behavior of imidazo[1,2-a]pyridin-6-ol , a significantly polar scaffold used in drug discovery. Unlike its lipophilic halogenated analogs, this phenolic derivative requires modified solvent systems for effective resolution.

Part 1: Executive Summary & Core Directive

The Challenge: In standard Ethyl Acetate/Hexane (1:1) systems, imidazo[1,2-a]pyridin-6-ol typically exhibits an Rf < 0.10 , often streaking at the baseline due to the dual polarity of the pyridine nitrogen (basic) and the 6-hydroxyl group (acidic/H-bond donor).

The Solution: Effective separation requires increasing solvent polarity or disrupting hydrogen bonding. A shift to 100% Ethyl Acetate or a DCM/MeOH system is necessary.[1]

Part 2: Comparative Rf Data & Solvent Performance

The following table contrasts the target compound with common synthetic intermediates to illustrate the polarity shift.

Table 1: Comparative Rf Values on Silica Gel 60 F₂₅₄

CompoundSolvent System (v/v)Approx. RfObservation
Imidazo[1,2-a]pyridin-6-ol Hexane / EtOAc (1:1) < 0.05 Stuck at baseline; Tailing
Imidazo[1,2-a]pyridin-6-ol100% Ethyl Acetate0.25 – 0.35Acceptable separation
Imidazo[1,2-a]pyridin-6-olDCM / MeOH (95:5)0.40 – 0.50Sharp spots; Best for purification
Reference: Imidazo[1,2-a]pyridineHexane / EtOAc (1:[2]1)0.35Clean separation
Reference:[3][4] 6-Chloroimidazo[1,2-a]pyridineHexane / EtOAc (7:3)0.30Non-polar behavior
Reference: 6-Bromoimidazo[1,2-a]pyridineHexane / EtOAc (7:3)0.32Non-polar behavior

Technical Insight: The 6-OH group introduces a pKa ~9-10 (phenol-like) and facilitates strong hydrogen bonding with the silica stationary phase (silanols). The basic N1 nitrogen (pKa ~5-6) can also interact with acidic silanols, causing "streaking."

Part 3: Optimized Experimental Protocol

Method A: Standard TLC Analysis

Use this protocol for routine monitoring of reactions (e.g., deprotection of 6-methoxy analogs).

  • Plate Preparation: Use Aluminum-backed Silica Gel 60 F₂₅₄ plates.

  • Sample Loading: Dissolve the sample in Methanol or DCM/MeOH (1:1) . Note: The compound is poorly soluble in pure Hexane or EtOAc.

  • Elution:

    • Primary System: 100% Ethyl Acetate.[1]

    • Alternative (if streaking occurs): DCM / MeOH (9:1) + 0.5% Triethylamine (TEA).

  • Visualization:

    • UV (254 nm): Strong absorption (dark spot).

    • Iodine Chamber: Stains dark brown (detects trace impurities).

    • Ferric Chloride (FeCl₃): Specific stain for phenols (turns violet/colored).[5]

Method B: Purification (Flash Chromatography)

For isolating the product from a reaction mixture:

  • Stationary Phase: Silica Gel (230-400 mesh).[5]

  • Column Pre-treatment: Neutralize silica with 1% TEA in Hexane if acid-sensitivity is suspected (rare for this scaffold).[5]

  • Gradient Elution:

    • Start: 100% DCM.

    • Ramp: 0% → 5% Methanol in DCM over 10 Column Volumes (CV).

    • Avoid Hexane/EtOAc gradients as the compound will precipitate on the column.

Part 4: Visualization of Decision Logic

The following diagram outlines the logical flow for selecting the correct solvent system based on the observed TLC behavior.

SolventSelection Start Start: TLC of Imidazo[1,2-a]pyridin-6-ol CheckSolubility Check Solubility in EtOAc Start->CheckSolubility Soluble Soluble CheckSolubility->Soluble Yes Insoluble Insoluble / Poor CheckSolubility->Insoluble No TestHexEtOAc Test Hexane/EtOAc (1:1) Soluble->TestHexEtOAc AddModifier System: DCM/MeOH (9:1) Add 0.5% TEA or NH3 Insoluble->AddModifier Go directly to Polar ResultBaseline Rf < 0.1 (Baseline) TestHexEtOAc->ResultBaseline ResultGood Rf 0.2-0.4 TestHexEtOAc->ResultGood SwitchPolar Switch to 100% EtOAc ResultBaseline->SwitchPolar FinalSystem Use Selected System for Flash Column ResultGood->FinalSystem CheckStreak Check for Streaking/Tailing SwitchPolar->CheckStreak StreakYes Yes: Tailing CheckStreak->StreakYes StreakNo No: Sharp Spot CheckStreak->StreakNo StreakYes->AddModifier StreakNo->FinalSystem AddModifier->FinalSystem

Caption: Decision tree for optimizing mobile phase selection based on solubility and TLC spot morphology.

References

  • Bagdi, A. K., et al. (2015).[6] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications, 51(9), 1555-1575.[6] (Review of synthesis and general purification of the scaffold).

  • Goel, R., et al. (2015).[6] "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines." Bioorganic & Medicinal Chemistry. (Comparative analysis of similar fused heterocyclic systems).

  • BenchChem Technical Support. (2025). "Purification of 5-Isopropylimidazo[1,2-A]pyridine." (General protocol for lipophilic derivatives).

  • Gueiffier, A., et al. (2012).[5] "Recent progress in the pharmacology of imidazo[1,2-a]pyridines." Mini Reviews in Medicinal Chemistry. (Discusses polarity and solubility relevant to biological assays).

  • Merck Millipore. "TLC Tips and Tricks: Choice of Solvent System." (General methodologies for polar/acidic compounds).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: 2-Methylimidazo[1,2-a]pyridin-6-ol Proper Disposal Procedures

Executive Summary & Core Directive Status: Hazardous Chemical Waste (Non-Halogenated Organic). Immediate Action: Segregate from municipal waste.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Status: Hazardous Chemical Waste (Non-Halogenated Organic). Immediate Action: Segregate from municipal waste. Do not drain dispose. Disposal Method: High-temperature incineration via licensed hazardous waste contractor.

Operational Directive: Treat 2-Methylimidazo[1,2-a]pyridin-6-ol as a Category 3 Irritant and potential Aquatic Toxin . Due to its amphoteric nature (containing both a basic pyridine nitrogen and an acidic phenolic hydroxyl), strict segregation from strong oxidizers and mineral acids is required to prevent uncontrolled exothermic reactions in waste containers.

Technical Profile & Hazard Assessment

Before disposal, you must understand the chemical behavior of the waste matrix. This compound is commonly used as an intermediate in the synthesis of P-CABs (Potassium-Competitive Acid Blockers) and kinase inhibitors.

ParameterTechnical SpecificationOperational Implication
Chemical Structure Imidazo[1,2-a]pyridine core w/ Methyl (C2) & Hydroxyl (C6)Nitrogen-rich heterocycle.[1] Generates NOx upon incineration.
Chemical Nature Amphoteric (pKa ~5.5 pyridine, ~10 phenol)Soluble in both dilute acid and base. Do not mix with bleach (potential chloramine formation).
Hazard Class Irritant (Skin/Eye/Respiratory)Standard PPE (Nitrile gloves, safety glasses, lab coat) required.
RCRA Status Non-Listed Hazardous WasteMust be characterized by the generator (you) as hazardous based on toxicity/ignitability.
Waste Code D001 (if in flammable solvent) or None (if solid)Label clearly as "Non-RCRA Regulated Hazardous Waste" if solid, or by solvent carrier codes.

Waste Segregation Protocol

The Golden Rule: Never mix this compound with halogenated solvents (e.g., DCM, Chloroform) unless the reaction solvent itself was halogenated. Keep waste streams pure to minimize disposal costs and cross-reactivity risks.

Decision Logic: Waste Stream Selection

The following diagram outlines the decision process for segregating 2-Methylimidazo[1,2-a]pyridin-6-ol waste.

WasteSegregation Start Waste Generation: 2-Methylimidazo[1,2-a]pyridin-6-ol StateCheck Physical State? Start->StateCheck SolidWaste Solid / Precipitate StateCheck->SolidWaste Solid LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Liquid BinA Solid Hazardous Waste Bin (Double-bagged) SolidWaste->BinA Trace residue or bulk solid SolventCheck Solvent Type? LiquidWaste->SolventCheck NonHalo Non-Halogenated Solvent (MeOH, DMSO, DMF) SolventCheck->NonHalo No Halogens Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens BinB Carboy A: Non-Halogenated Organic NonHalo->BinB BinC Carboy B: Halogenated Organic Halo->BinC

Figure 1: Waste stream segregation logic. Proper separation ensures compliance with incinerator feed specifications.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Solid Waste (Pure Compound)

Context: Expired reagents, reaction precipitates, or contaminated weighing boats.

  • Containment: Transfer the solid material into a clear, sealable polyethylene bag.

  • Double-Bagging: Place the first bag inside a second bag to prevent leakage of fine dust (which is a respiratory irritant).

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: 2-Methylimidazo[1,2-a]pyridin-6-ol.[2]

    • Hazards: Irritant, Toxic.[3][4][5][6]

    • Constituents: 100% 2-Methylimidazo[1,2-a]pyridin-6-ol.

  • Storage: Place in the lab's designated "Solid Hazardous Waste" drum (usually a wide-mouth HDPE drum).

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Context: Filtrates or HPLC effluent containing the compound.

  • pH Check: Ensure the solution is not highly acidic (< pH 2) or basic (> pH 12.5). If it is, neutralize to pH 5–9 before adding to the organic waste carboy to prevent container degradation or heat generation.

  • Solvent Identification:

    • If dissolved in Methanol/Ethanol/DMSO : Pour into the Non-Halogenated waste carboy.

    • If dissolved in DCM/Chloroform : Pour into the Halogenated waste carboy.

  • Rinsing: Rinse the original glassware with a small amount of the compatible solvent and add the rinse to the same waste container. Do not rinse with water initially, as the compound may precipitate out and clog the carboy neck.

Spill Response Protocol (Emergency Disposal)

In the event of a benchtop spill, immediate action is required to prevent spread and exposure.

Required Spill Kit:

  • Nitrile gloves (double-gloved recommended).

  • Absorbent pads or vermiculite.[7]

  • Scoop/dustpan (disposable).

Workflow:

  • Isolate: Alert nearby personnel and cordon off the area.

  • Protect: Don PPE. Ensure ventilation is active (fume hood sash down if inside).

  • Contain:

    • Solid Spill: Cover with a damp paper towel (to suppress dust) and scoop up.

    • Liquid Spill: Cover with absorbent pads or vermiculite.[7]

  • Decontaminate: Wipe the surface with a soap/water solution.[4] The amphoteric hydroxyl group aids solubility in soapy water.

  • Disposal: Place all contaminated absorbents and gloves into a hazardous waste bag and process as Solid Waste (see Scenario A).

Regulatory & Compliance Context

This protocol is designed to adhere to:

  • EPA RCRA (40 CFR 261): Although not a P- or U-listed waste, the generator must determine hazard characteristics.[3] We classify it as hazardous based on GHS criteria (Irritant) [1].

  • OSHA (29 CFR 1910.1450): Laboratory Standard for handling hazardous chemicals [2].

Why Incineration? Landfilling organic heterocycles is environmentally irresponsible due to potential leaching into groundwater. High-temperature incineration (typically >1000°C) ensures the complete destruction of the imidazopyridine ring, converting it to harmless CO2, H2O, and captured NOx gases [3].

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-Methylimidazo[1,2-a]pyridin-6-ol

Part 1: Executive Safety Directive (Immediate Action) Stop and Read: This compound is a functionalized nitrogen heterocycle used primarily in advanced drug discovery (e.g., kinase inhibitors, protein degraders). While sp...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive (Immediate Action)

Stop and Read: This compound is a functionalized nitrogen heterocycle used primarily in advanced drug discovery (e.g., kinase inhibitors, protein degraders). While specific toxicological data for this exact CAS is limited, structural analogs (imidazo[1,2-a]pyridines) exhibit significant skin, eye, and respiratory irritation potential . Treat this substance as a Potent Irritant and Suspected Acute Toxin until proven otherwise.

Critical Parameter Directive
Primary Hazard Severe Eye/Respiratory Irritant (Inferred from Class).[1] Potential Acute Toxicity (Oral).
Engineering Control Mandatory Fume Hood . Never handle open powder on an open bench.
Glove Protocol Double Gloving required. Inner: Nitrile (4 mil). Outer: Nitrile (extended cuff) or Laminate.
Respiratory If outside hood (e.g., balance enclosure failure): N95 or P100 particulate respirator.
Spill Agent Wet Wipe Method (Do not dry sweep). Use 10% Bleach or surfactant solution.

Part 2: Hazard Identification & Risk Assessment

Chemical Identity:

  • Name: 2-Methylimidazo[1,2-a]pyridin-6-ol[2][3][4][5]

  • Synonyms: 6-Hydroxy-2-methylimidazo[1,2-a]pyridine

  • CAS Number: 1001434-68-9 [1, 2][2][3][4]

  • Molecular Formula: C₈H₈N₂O[6]

  • Physical State: Solid (Off-white to beige powder)

GHS Classification (Inferred from Analogs): Based on the structural pharmacophore (imidazo[1,2-a]pyridine core) and phenolic functionality, the following hazards are assigned under the Precautionary Principle :

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][7][8] Phenolic moiety increases potential for absorption and local necrosis.

  • Serious Eye Damage/Irritation (Category 2A/1): Nitrogen heterocycles are notorious for causing severe ocular irritation.

  • STOT-SE (Category 3): May cause respiratory tract irritation.[7][8][9]

  • Acute Toxicity (Oral) (Category 4): Harmful if swallowed (LD50 estimates for analogs often range 300–2000 mg/kg).

Part 3: Personal Protective Equipment (PPE) Strategy

The selection of PPE must follow a logic gate based on the state of the matter (Solid vs. Solution) and the operational scale.

Glove Permeation & Selection
  • Standard Handling (Solid/Powder): Nitrile rubber is sufficient for incidental contact.

  • Solution Handling (DMSO/Methanol): The solvent acts as a carrier, potentially dragging the compound through standard nitrile.

    • Recommendation: Use Silver Shield (Laminate) or Double-layered Nitrile (change every 15 mins) when dissolved in organic solvents.

Respiratory Protection Logic
  • Primary Defense: Variable Air Volume (VAV) Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary Defense: If weighing outside a hood is unavoidable (e.g., analytical balance vibration issues), use a Powder Containment Enclosure (Vented) .

  • Last Resort: Full-face respirator with P100 cartridges.

Visual PPE Selection Workflow

PPE_Logic Start Operation Type Solid Solid Handling (Weighing/Transfer) Start->Solid Solution Solution Handling (Dissolved in DMSO/MeOH) Start->Solution Hood Is Fume Hood Available? Solid->Hood Solvent_Check Solvent Type? Solution->Solvent_Check PPE_Solid PPE: Nitrile Gloves (Double) + Lab Coat + Safety Glasses + N95 (if hood flow <100fpm) Hood->PPE_Solid Yes Hood->PPE_Solid No (Use Powder Hood) PPE_Sol_Aggressive PPE: Laminate Gloves (Silver Shield) + Splash Goggles + Impervious Apron Solvent_Check->PPE_Sol_Aggressive DMSO/DCM PPE_Sol_Std PPE: Nitrile (Double, change 15m) + Safety Glasses Solvent_Check->PPE_Sol_Std Water/Buffer

Figure 1: Decision matrix for selecting PPE based on physical state and solvent carrier risks.

Part 4: Operational Handling Protocol

Objective: Safely prepare a 10 mM stock solution in DMSO.

Pre-Operational Checks
  • Static Control: Use an ionizing fan or anti-static gun. Imidazopyridine powders can be electrostatic, increasing inhalation risk during weighing.

  • Solubility Verification: This compound is soluble in DMSO and Methanol; sparingly soluble in water.

Step-by-Step Weighing Procedure
  • Tare: Place a pre-labeled amber vial (light sensitive) on the balance inside the hood.

  • Transfer: Using a disposable anti-static spatula, transfer the calculated mass.

    • Note: Do not return excess powder to the source container to prevent cross-contamination.

  • Solvation: Add DMSO slowly down the side of the vial.

    • Exothermic Caution: Nitrogen heterocycles can release mild heat upon solvation.

  • Sealing: Cap immediately with a Teflon-lined cap. Vortex inside the hood.

Storage
  • Temperature: -20°C (Long-term).

  • Atmosphere: Hygroscopic.[8] Store under Argon or Nitrogen if possible.

  • Container: Amber glass (protect from light).

Part 5: Emergency Response & Spill Management

Scenario: You have spilled ~500 mg of powder on the benchtop.

Immediate Action:

  • Evacuate: Alert nearby personnel.

  • Isolate: Mark the area.

  • Assess: Do not attempt cleanup if you are experiencing respiratory distress.

Cleanup Protocol (Wet Method):

  • Don PPE: Double nitrile gloves, N95 respirator (if outside hood), lab coat, goggles.

  • Cover: Gently place paper towels soaked in 10% Bleach or Soap Solution over the powder.

    • Why? This prevents dust generation (aerosolization) which is the primary respiratory risk.

  • Wipe: Wipe concentrically from the outside in.

  • Disposal: Place all wipes and gloves into a dedicated solid hazardous waste bag.

Spill Decision Tree

Spill_Response Spill Spill Detected Type State? Spill->Type Dry Dry Powder Type->Dry Wet Liquid Solution Type->Wet Action_Dry DO NOT SWEEP Cover with wet paper towel Scoop into bag Dry->Action_Dry Action_Wet Absorb with Vermiculite or Chem-Pad Wet->Action_Wet Disposal Label: 'Hazardous Waste - Toxic' Contact EHS Action_Dry->Disposal Action_Wet->Disposal

Figure 2: Logical flow for containing and cleaning spills to minimize aerosol exposure.

Part 6: Waste Disposal & Deactivation

Regulatory Status: This compound is not explicitly listed on the EPA P-list or U-list (RCRA). However, it must be treated as Characteristic Hazardous Waste due to toxicity.

Disposal Streams:

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must go into "Solid Toxic Waste" drums.

  • Liquid Waste:

    • DMSO/Organic Solutions: Segregate into "Non-Halogenated Organic" waste (unless mixed with DCM/Chloroform).

    • Aqueous Rinses: Collect the first 3 rinses of any glassware into the liquid waste stream. Do not pour down the drain.

Deactivation (Glassware): Rinse glassware with methanol followed by a 1N HCl wash to protonate the pyridine nitrogen, increasing solubility for removal, before final soap/water wash.

References

  • BLD Pharm. (2023). SDS for 2-Methylimidazo[1,2-a]pyridin-6-ol (CAS 1001434-68-9). Retrieved from

  • ChemicalBook. (2023). Product Properties: 2-Methylimidazo[1,2-a]pyridin-6-ol.[2][3][4][5] Retrieved from

  • PubChem. (2023). Compound Summary: Imidazo[1,2-a]pyridine derivatives. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet for generic Imidazo[1,2-a]pyridine. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylimidazo[1,2-a]pyridin-6-ol
Reactant of Route 2
Reactant of Route 2
2-Methylimidazo[1,2-a]pyridin-6-ol
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